molecular formula C10H10O4 B042379 Vanillin acetate CAS No. 881-68-5

Vanillin acetate

Cat. No.: B042379
CAS No.: 881-68-5
M. Wt: 194.18 g/mol
InChI Key: PZSJOBKRSVRODF-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl acetate is a versatile and high-value aromatic aldehyde derivative where the phenolic hydroxyl group is protected as an acetate ester. This specific protective group strategy is crucial in multi-step organic synthesis, as it masks the reactive phenol, preventing unwanted side reactions while other transformations, particularly those involving the formyl group, are carried out. The aldehyde functionality is highly reactive, serving as an electrophilic site for nucleophilic addition reactions and a pivotal building block for constructing more complex molecular architectures via condensations (e.g., forming Schiff bases, oximes, or hydrazones) or as a precursor for heterocyclic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) acetate
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InChI

InChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3
Source PubChem
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InChI Key

PZSJOBKRSVRODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
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DSSTOX Substance ID

DTXSID4061256
Record name Benzaldehyde, 4-(acetyloxy)-3-methoxy-
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Molecular Weight

194.18 g/mol
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Physical Description

Solid, colourless needles of plates with a mild creamy, balsamic, vanilla odour
Record name Vanillin acetate
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Record name Vanillin acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

287.00 to 288.00 °C. @ 760.00 mm Hg
Record name Vanillin acetate
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Solubility

slightly, slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol)
Record name Vanillin acetate
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

881-68-5
Record name Acetovanillin
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Record name Vanillin acetate
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Record name Acetylvanillin
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Record name Benzaldehyde, 4-(acetyloxy)-3-methoxy-
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Record name 4-formyl-2-methoxyphenyl acetate
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Record name VANILLIN ACETATE
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Record name Vanillin acetate
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Melting Point

77 - 79 °C
Record name Vanillin acetate
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Foundational & Exploratory

An In-depth Technical Guide to Vanillin Acetate: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vanillin acetate, a derivative of vanillin, detailing its chemical structure, physicochemical properties, synthesis, and known biological activities. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Identification

This compound, also known as acetylvanillin or 4-acetoxy-3-methoxybenzaldehyde, is a phenyl acetate that is formally derived from the condensation of the phenolic hydroxyl group of vanillin with acetic acid.[1] Its chemical structure is characterized by a benzene ring substituted with an aldehyde, a methoxy group, and an acetate group.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name(4-formyl-2-methoxyphenyl) acetate[1]
SynonymsThis compound, Acetylvanillin, Acetovanillin, 4-Acetoxy-3-methoxybenzaldehyde[1][2]
CAS Number881-68-5[2][3]
Molecular FormulaC10H10O4[2][3][4]
Molecular Weight194.18 g/mol [1][4]
InChIInChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3[1][3]
InChIKeyPZSJOBKRSVRODF-UHFFFAOYSA-N[1][3]
SMILESCC(=O)OC1=C(C=C(C=C1)C=O)OC[1]

Physicochemical Properties

This compound is a beige to light brown crystalline powder.[4][5] It presents as colorless needles or plates with a mild, creamy, balsamic, and vanilla-like odor.[1][5]

Table 2: Physicochemical Data

PropertyValueSource
Melting Point77-79 °C[1][4]
Boiling Point287.00 to 288.00 °C @ 760.00 mm Hg[1]
Density1.193 ± 0.06 g/cm³ (Predicted)[4]
SolubilitySoluble in Chloroform, DCM, Ethyl Acetate. Very slightly soluble in water.[4][5]
AppearanceLight brown crystalline powder, colorless needles or plates[1][4]
OdorMild creamy, balsamic, vanilla odour[1][5]
TasteSweet, vanilla, creamy, and powdery with a balsamic nuance at 40 ppm[5]

Synthesis of this compound

This compound is commonly synthesized via the acetylation of vanillin.[6] Several methods have been reported, with the most common involving the reaction of vanillin with acetic anhydride.

General Experimental Protocol for Synthesis

The following protocol describes a general method for the preparation of this compound:

  • Dissolution: Dissolve vanillin (3.2 mmol) in dichloromethane (DCM) (5-6 mL).[7]

  • Addition of Reagents: Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.[7]

  • Reaction: Stir the mixture for 3-4 hours at room temperature.[7]

  • Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.[7]

  • Work-up: Evaporate the DCM solvent and pour the resulting mixture onto crushed ice.[7]

  • Isolation: Filter the precipitate, rinse with water, and dry.[7]

  • Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound.[7]

An alternative method involves mixing p-vanillin with aqueous NaOH in a flask, adding ice, and then adding acetic anhydride dropwise while stirring for 15 minutes.[8] Purification can be achieved through suction filtration and recrystallization from ethanol.[8]

Below is a diagram illustrating the general workflow for the synthesis of this compound.

G Synthesis Workflow of this compound A Dissolve Vanillin in DCM B Add Acetic Anhydride and Pyridine A->B C Stir at Room Temperature (3-4h) B->C D Monitor by TLC C->D E Evaporate DCM D->E Reaction Complete F Pour on Crushed Ice E->F G Filter Precipitate F->G H Recrystallize from 95% Ethanol G->H I Pure this compound H->I

Caption: General workflow for the synthesis of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data Summary

TechniqueKey Observations
¹H NMR The acetylation of vanillin is confirmed by the resonance of methyl protons at approximately 2.29 ppm.[7]
¹³C NMR Spectra available for detailed structural elucidation.[9]
IR Spectroscopy The presence of a carbonyl peak at around 1695 cm⁻¹ confirms the acetylation of vanillin.[7] Additional IR spectra (FTIR, ATR-IR, Vapor Phase) are available in various databases.[1][3]
Mass Spectrometry Mass spectra (electron ionization) are available for molecular weight confirmation and fragmentation analysis.[3]

Biological Activities and Signaling Pathways

While vanillin itself has been extensively studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, specific research on this compound is less abundant.[10][11] However, studies on vanillin derivatives provide insights into the potential pharmacological relevance of this compound.

Antimicrobial Activity

Vanillin is known to possess antimicrobial properties, with its inhibitory action being more effective against Gram-positive than Gram-negative bacteria.[7] The antimicrobial activity is dependent on the concentration, exposure time, and the target microorganism.[7] It is suggested that vanillin primarily affects the cytoplasmic membrane of bacteria.[7] While specific studies on the antimicrobial potency of this compound are limited, its structural similarity to vanillin suggests it may also exhibit such properties.

Anticancer Activity and Signaling Pathways

Research on vanillin derivatives has indicated potential anticancer activities. For instance, a derivative of vanillin has been shown to suppress the growth of HT29 human colorectal cancer cells through the inhibition of the Wnt/β-catenin signaling pathway.[12] The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Below is a simplified diagram of the Wnt/β-catenin signaling pathway that may be targeted by vanillin derivatives.

G Simplified Wnt/β-catenin Signaling Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State A No Wnt Signal B Destruction Complex (APC, Axin, GSK3β) A->B C β-catenin Phosphorylation B->C E Target Gene Transcription OFF D β-catenin Ubiquitination & Degradation C->D F Wnt Signal G Wnt Binds to Frizzled/LRP5/6 F->G H Destruction Complex Inactivated G->H I Stable β-catenin H->I J β-catenin Accumulates in Cytoplasm I->J K β-catenin Translocates to Nucleus J->K L Binds to TCF/LEF K->L M Target Gene Transcription ON L->M X Vanillin Derivative (Potential Inhibitor) X->G Inhibits Binding

Caption: Simplified Wnt/β-catenin signaling pathway.

It is plausible that this compound could also modulate this or other signaling pathways, and further research is warranted to explore its specific biological effects and mechanisms of action.

Conclusion

This compound is a readily synthesized derivative of vanillin with well-defined chemical and physical properties. While its biological activities have not been as extensively studied as its parent compound, the existing literature on vanillin and its derivatives suggests potential for antimicrobial and anticancer applications. This guide provides a foundational understanding of this compound, serving as a starting point for further research and development in various scientific disciplines.

References

Physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetoxy-3-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It consolidates essential data, details experimental protocols for property determination, and presents logical workflows for synthesis and analysis.

Physicochemical Properties

4-Acetoxy-3-methoxybenzaldehyde, also known as vanillin acetate, is a white to beige crystalline solid at room temperature.[1] Its fundamental properties are crucial for its application in synthesis, formulation, and quality control. The quantitative physicochemical data are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-formyl-2-methoxyphenyl acetate[1][2]
CAS Number 881-68-5[1][2][3]
Molecular Formula C₁₀H₁₀O₄[1][2][3][4]
Molecular Weight 194.19 g/mol [3][4][5]
Appearance White to beige/cream crystalline powder[1][2]
Melting Point 73 - 80 °C[1][6][7][8]
Purity (by GC) ≥97.5%[1][2]
Infrared Spectrum Conforms to structure[1][6]

Experimental Protocols

The determination of the physicochemical properties of compounds like 4-acetoxy-3-methoxybenzaldehyde relies on standardized experimental procedures. The following sections detail the methodologies for key analytical tests.

Synthesis of 4-Acetoxy-3-methoxybenzaldehyde

A common method for the synthesis of 4-acetoxy-3-methoxybenzaldehyde is through the acetylation of vanillin.[5][8]

Procedure:

  • A solution of vanillin (13.15 moles) and acetic anhydride (27.5 moles) is prepared in methylene chloride (11.3 liters).[8]

  • Triethylamine (20.1 moles) is added dropwise to the solution, ensuring the temperature is maintained below 25°C.[8]

  • 4-dimethylaminopyridine (20 g) is added, and the solution is stirred at room temperature for 30 minutes.[8]

  • The reaction mixture is washed sequentially with water (twice), 20% (w/w) hydrochloric acid, and brine.[8]

  • The organic layer is dried over sodium sulfate and concentrated in vacuo.[8]

  • Hexane is added slowly to precipitate the product.[8]

  • The resulting solid is filtered off and can be recrystallized from a solvent like anhydrous ether or 95% ethanol to yield the final product.[5][8]

Melting Point Determination

The melting point is a critical indicator of purity.[9] The Thiele tube or a digital melting point apparatus are common instruments for this measurement.[9][10][11]

Procedure (using a Melting Point Apparatus):

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[12][13]

  • The capillary tube is placed into the heating block of the apparatus.[9]

  • The apparatus is turned on, and the temperature is increased rapidly to establish an approximate melting point.[9]

  • The block is allowed to cool, and a fresh sample is used for a more precise measurement.[13]

  • The heating rate is slowed to 1-2°C per minute as the temperature approaches the expected melting point.[10]

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range.[9][11]

Solubility Determination

Solubility tests help to classify a compound and suggest the presence of acidic or basic functional groups.[14][15]

Procedure:

  • Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe if the compound dissolves.[16] Test the resulting solution with pH paper to determine if it is acidic or basic.[17]

  • 5% NaOH Solubility: If the compound is insoluble in water, add 25 mg of the sample to 0.75 mL of 5% NaOH solution. Shake and observe for solubility, which may indicate a weak or strong organic acid.[14]

  • 5% NaHCO₃ Solubility: If the compound dissolves in NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base suggests a strong organic acid.[14]

  • 5% HCl Solubility: If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% HCl. Solubility indicates the presence of a basic functional group, such as an amine.[14][16]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure.

2.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule.[18] Procedure (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal surface is clean.[19]

  • Record a background spectrum of the empty crystal to subtract atmospheric interference.[19]

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[19]

  • Apply pressure using the apparatus's clamp to ensure good contact between the sample and the crystal.[19]

  • Acquire the sample spectrum. Data is typically collected over a range of 4000-650 cm⁻¹.[20]

2.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[21] Procedure (¹H NMR):

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[22]

  • Place the NMR tube in the spectrometer's probe.

  • The instrument acquires the Free Induction Decay (FID) signal, which is then converted into a spectrum via Fourier transformation.[23] The resulting spectrum shows chemical shifts, integration, and coupling patterns that help elucidate the structure.[24]

2.4.3 Mass Spectrometry (MS) Mass spectrometry determines the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.[25] Procedure (Electron Impact - EI):

  • A small amount of the sample is introduced into the mass spectrometer. It is often heated in a vacuum to vaporize it.[26]

  • The gaseous molecules are bombarded with a high-energy electron beam, which ionizes them, typically by knocking off an electron to form a radical cation (the molecular ion).[26]

  • These ions are accelerated by charged plates and directed into a mass analyzer.[26]

  • The mass analyzer, often using a magnetic field, separates the ions based on their mass-to-charge (m/z) ratio.[26]

  • A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment peaks.[26]

Synthesis and Analysis Workflows

Visual workflows provide a clear, high-level understanding of complex procedures and logical decision-making processes in chemical analysis.

Synthesis_Workflow Vanillin Vanillin (Starting Material) Reaction Acetylation Reaction (<25°C in CH2Cl2) Vanillin->Reaction Reagents Acetic Anhydride Triethylamine DMAP Reagents->Reaction Workup Aqueous Wash (H2O, HCl, Brine) Reaction->Workup Stir 30 min Purification Drying & Concentration Workup->Purification Precipitation Precipitation (with Hexane) Purification->Precipitation Product 4-Acetoxy-3-methoxy- benzaldehyde Precipitation->Product Filter

Caption: Workflow for the synthesis of 4-acetoxy-3-methoxybenzaldehyde.

Solubility_Analysis start Start: Test Compound water Test in Water start->water soluble_water Soluble (Class S) water->soluble_water Yes naoh Test in 5% NaOH water->naoh No soluble_naoh Soluble (Acidic - Class A) naoh->soluble_naoh Yes hcl Test in 5% HCl naoh->hcl No soluble_hcl Soluble (Basic - Class B) hcl->soluble_hcl Yes neutral Insoluble (Neutral - Class N) hcl->neutral No

Caption: Logical workflow for determining the solubility class of an organic compound.

Spectroscopic_Analysis_Workflow substance Unknown Compound (e.g., 4-acetoxy-3-methoxybenzaldehyde) ftir FTIR Spectroscopy Identifies Functional Groups (e.g., C=O, C-O, C=C) substance->ftir nmr NMR Spectroscopy Reveals C-H Framework (Connectivity & Environment) substance->nmr ms Mass Spectrometry Determines Molecular Weight & Elemental Formula substance->ms structure Elucidated Structure ftir->structure nmr->structure ms->structure

Caption: General workflow for structural elucidation using spectroscopic methods.

References

An In-depth Technical Guide to the Synthesis of Vanillin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vanillin acetate from vanillin and acetic anhydride. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a thorough understanding of the underlying chemical transformations.

Introduction

This compound, a key derivative of vanillin, serves as a valuable building block in the synthesis of various pharmaceutical compounds and as a flavoring agent. Its synthesis via the acetylation of vanillin with acetic anhydride is a fundamental reaction in organic chemistry. This guide explores the nuances of this process under different catalytic conditions, offering insights into optimizing reaction efficiency and product purity.

Reaction Scheme and Mechanism

The synthesis of this compound from vanillin is an esterification reaction. The phenolic hydroxyl group of vanillin attacks the electrophilic carbonyl carbon of acetic anhydride. This reaction is typically catalyzed by an acid or a base, which activates either the hydroxyl group or the acetic anhydride, thereby facilitating the nucleophilic acyl substitution.

Reaction:

Vanillin + Acetic Anhydride → this compound + Acetic Acid

Mechanism Visualization:

The following diagram illustrates the general mechanism for the base-catalyzed acetylation of vanillin.

Vanillin Acetylation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination vanillin Vanillin phenoxide Vanillin Phenoxide (nucleophile) vanillin->phenoxide Base removes proton base Base (e.g., Pyridine, NaOH) base->phenoxide acetic_anhydride Acetic Anhydride intermediate Tetrahedral Intermediate acetic_anhydride->intermediate phenoxide->intermediate Attacks carbonyl carbon vanillin_acetate This compound intermediate->vanillin_acetate Reforms carbonyl, acetate leaves acetate Acetate intermediate->acetate

Caption: Base-catalyzed acetylation of vanillin.

Experimental Protocols

This section details various experimental procedures for the synthesis of this compound, extracted from established laboratory practices.

Method 1: Pyridine-Catalyzed Synthesis in Dichloromethane

This method employs pyridine as a basic catalyst and dichloromethane (DCM) as the solvent.

Procedure: [1]

  • Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a reaction vessel.

  • Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.

  • Stir the mixture for 3-4 hours at room temperature.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.

  • Upon completion, evaporate the DCM.

  • Pour the resulting mixture over crushed ice to precipitate the product.

  • Filter the precipitate and wash it with water.

  • Dry the precipitate and recrystallize it from 95% ethanol to obtain pure this compound.

Method 2: Sodium Hydroxide-Catalyzed Synthesis in Aqueous Medium

This procedure utilizes a strong base, sodium hydroxide, as the catalyst in an aqueous environment.

Procedure: [2][3]

  • Mix p-vanillin with a 10% aqueous sodium hydroxide (NaOH) solution in a flask equipped with a stir bar. It is crucial to first stir the NaOH solution with vanillin to deprotonate the phenolic hydroxyl group, forming the more nucleophilic vanillate ion.[3]

  • Add ice to the mixture, followed by the dropwise addition of acetic anhydride.

  • Loosely cover the flask and stir for 15 minutes.

  • Work-up:

    • If a white solid forms:

      • Filter the solid using suction filtration.

      • Recrystallize the solid from ethanol.

      • Cool the solution to room temperature and then in an ice bath to maximize crystal formation.

      • Collect the purified crystals by suction filtration.

    • If an oil forms:

      • Transfer the mixture to a separatory funnel and extract twice with ethyl acetate.

      • Wash the combined organic layers with aqueous NaOH. Check the pH to ensure it is basic.

      • Dry the organic layer over magnesium sulfate (MgSO4).

      • Evaporate the solvent to obtain the product.

Method 3: Acid-Catalyzed Synthesis

This approach uses a strong acid, such as sulfuric acid, to catalyze the esterification.

Procedure: [4]

  • Dissolve 1.5 g of vanillin in 10 mL of acetic anhydride in a 250 mL Erlenmeyer flask.

  • Stir the mixture at room temperature until the solid dissolves.

  • While continuing to stir, add 10 drops of 1 M sulfuric acid drop by drop.

  • Stopper the flask and continue stirring at room temperature for 1 hour. The solution may turn purple or purple-orange.

  • After one hour, cool the flask in an ice-water bath for 4-5 minutes.

  • Add 35 mL of ice-cold water to the mixture. The color should fade to a pale light green.

  • Stopper the flask tightly and shake vigorously to induce crystallization. Continue cooling and shaking until crystallization is complete.

  • Collect the product by filtration.

Data Presentation

The following table summarizes the quantitative data reported in the cited literature for the synthesis of this compound under basic conditions.

ParameterValueConditionsSource
Percentage Yield 58.1%Basic conditions (NaOH)[5][6]
Melting Point 77-79 °CBasic conditions[5]
IR Spectroscopy (C=O stretch) 1758.36 cm⁻¹Basic conditions[6]

Purification and Characterization

Purification:

  • Recrystallization: This is a common method for purifying solid this compound. Ethanol (95%) is a suitable solvent for this purpose.[1] The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly, leading to the formation of pure crystals.

  • Extraction: When an oily product is obtained, liquid-liquid extraction is employed. Ethyl acetate is a common extraction solvent.[2] The organic extract is typically washed with a basic solution to remove any unreacted acidic components, dried, and the solvent is evaporated.

Characterization:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective technique to monitor the progress of the reaction and assess the purity of the product. A common mobile phase is a 1:1 mixture of hexane and ethyl acetate.[1]

  • Melting Point: The melting point of pure this compound is a key indicator of its purity. The reported range is 77-79 °C.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the ester functional group. A characteristic C=O stretching peak for the ester is observed around 1758 cm⁻¹.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of this compound by identifying the characteristic peaks for the aldehyde, aromatic, ester methyl, and methoxy protons.[5]

Experimental Workflow and Logic

The following diagram outlines the general workflow for the synthesis and purification of this compound.

This compound Synthesis Workflow start Start: Vanillin & Acetic Anhydride reaction Reaction with Catalyst (Acid or Base) start->reaction workup Work-up (Precipitation/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (TLC, MP, IR, NMR) purification->characterization end End: Pure this compound characterization->end

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from vanillin and acetic anhydride can be effectively achieved under both acidic and basic conditions. The choice of catalyst and solvent system influences the reaction rate, yield, and the nature of the work-up procedure. Basic catalysis, particularly with sodium hydroxide, offers a straightforward method, although purification may involve either direct crystallization or extraction depending on the physical state of the crude product. Pyridine offers a milder basic catalysis in an organic solvent. Acid catalysis provides an alternative route, with careful control of reaction time and temperature being important. Proper purification and characterization are essential to ensure the desired purity of the final product for its intended applications in research and development.

References

Spectroscopic Data of Vanillin Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vanillin acetate (4-formyl-2-methoxyphenyl acetate) is a chemically modified form of vanillin, a primary component of vanilla bean extract. The addition of an acetate group alters its physical and chemical properties, making its characterization by spectroscopic methods essential for researchers in fields such as flavor chemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a logical workflow for its analysis.

Chemical Structure

IUPAC Name: (4-formyl-2-methoxyphenyl) acetate Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol CAS Number: 881-68-5

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.92s1HAldehyde (-CHO)
7.51dd, J=8.0, 1.8 Hz1HAr-H
7.46d, J=1.8 Hz1HAr-H
7.18d, J=8.0 Hz1HAr-H
3.87s3HMethoxy (-OCH₃)
2.32s3HAcetyl (-COCH₃)

Solvent: CDCl₃. Data is a representative compilation from multiple sources.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
191.1Aldehyde Carbonyl (C=O)
168.5Ester Carbonyl (C=O)
152.0Ar-C
144.5Ar-C
134.4Ar-C
124.7Ar-CH
122.9Ar-CH
112.9Ar-CH
56.1Methoxy (-OCH₃)
20.6Acetyl (-CH₃)

Solvent: CDCl₃. Data is a representative compilation from multiple sources.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080WeakAromatic C-H Stretch
~2980WeakAliphatic C-H Stretch
~1765StrongEster C=O Stretch
~1695StrongAldehyde C=O Stretch
~1600, ~1505MediumAromatic C=C Stretch
~1200StrongC-O Stretch (Ester)
~1125StrongC-O Stretch (Ether)

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Assignment
194Moderate[M]⁺ (Molecular Ion)
152High[M - CH₂CO]⁺
124Moderate[M - CH₂CO - CO]⁺
43High[CH₃CO]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition (EI Mode):

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Dissolve in CDCl₃ IR IR Spectroscopy Purification->IR Prepare KBr Pellet MS Mass Spectrometry Purification->MS Direct Insertion or GC NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation MS->MS_Data Structure Confirmation of this compound Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Vanillin Acetate: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin acetate, a derivative of vanillin, is a compound of growing interest in the scientific community. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its antioxidant, antimicrobial, and potential anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant signaling pathways and experimental workflows to support further research and development. While much of the mechanistic understanding of its anti-inflammatory action is extrapolated from studies on its parent compound, vanillin, this guide consolidates the current knowledge on this compound and highlights areas for future investigation.

Introduction

Vanillin, the primary component of the extract of the vanilla bean, is a widely used flavoring agent with established antioxidant, antimicrobial, and anti-inflammatory properties. Its synthetic derivative, this compound (4-formyl-2-methoxyphenyl acetate), is formed by the acetylation of vanillin. This modification of the phenolic hydroxyl group can alter the molecule's physicochemical properties, potentially influencing its biological activity. This guide serves as a technical resource for researchers and professionals in drug development, providing a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of this compound.

Synthesis of this compound

This compound can be synthesized through the acetylation of vanillin. Several methods have been reported, with a common laboratory-scale procedure involving the reaction of vanillin with acetic anhydride in the presence of a base.

Experimental Protocol: Acetylation of Vanillin

A common method for the synthesis of this compound involves the following steps[1][2][3]:

  • Dissolution: Vanillin is dissolved in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) in a flask equipped with a stir bar.

  • Cooling: The mixture is cooled in an ice bath.

  • Acetylation: Acetic anhydride is added dropwise to the cooled mixture while stirring.

  • Reaction: The reaction is allowed to proceed with continuous stirring for a specified period (e.g., 15-20 minutes).

  • Purification:

    • If a solid precipitate (this compound) forms, it is collected by suction filtration. The solid is then washed with ice-cold water and can be further purified by recrystallization from a suitable solvent like ethanol.

    • If an oil forms, it is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated to yield the product.

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis_of_Vanillin_Acetate Vanillin Vanillin Reaction Acetylation Reaction Vanillin->Reaction Dissolution NaOH Sodium Hydroxide (aq) NaOH->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Addition VanillinAcetate This compound Purification Purification (Filtration/Extraction, Recrystallization) Reaction->Purification Purification->VanillinAcetate

Antioxidant Activity

This compound has demonstrated notable antioxidant activity, which is the ability to neutralize harmful free radicals. This property is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Data: Antioxidant Activity
CompoundAssayIC50 Value (µg/mL)Reference
This compoundDPPH0.63[4][5]
VanillinDPPH0.81[4][5]
Vitamin C (Standard)DPPH0.44[4][5]

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound is commonly determined using the DPPH assay, which measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical[4][5]:

  • Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Sample Preparation: A series of dilutions of this compound are prepared in the same solvent.

  • Reaction: The this compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution Mix Mix DPPH and Sample DPPH->Mix Sample This compound Dilutions Sample->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Antimicrobial Activity

Vanillin and its derivatives have been shown to possess antimicrobial properties against a range of microorganisms. The activity of this compound is often assessed using the agar well diffusion method.

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismZone of Inhibition (mm)Reference
Vanillin Derivative 1aP. acnesStrong Activity
Vanillin Derivative 1aS. epidermidisStrong Activity
Vanillin Derivative 1aB. subtilisStrong Activity
Vanillin Derivative 1aS. typhimuriumStrong Activity
Vanillin Derivative 1aP. aeruginosaStrong Activity
Vanillin Derivative 1bS. epidermidis23.38
Ampicillin (Positive Control)S. epidermidis-

Note: "Strong Activity" is as described in the source, which categorizes inhibition zones of 11-19 mm as strong.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound:

  • Culture Preparation: A standardized inoculum of the target microorganism is prepared and uniformly spread onto the surface of an appropriate agar medium in a petri dish.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Sample Application: A known concentration of this compound, dissolved in a suitable solvent (e.g., ethyl acetate), is added to the wells. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Well_Diffusion_Assay cluster_prep Preparation cluster_assay Assay cluster_results Results Inoculum Microbial Inoculum AgarPlate Prepare Agar Plate Inoculum->AgarPlate CreateWells Create Wells AgarPlate->CreateWells AddSample Add this compound CreateWells->AddSample Incubate Incubate AddSample->Incubate MeasureZone Measure Zone of Inhibition Incubate->MeasureZone

Anti-inflammatory Activity

The anti-inflammatory properties of vanillin are well-documented, with studies demonstrating its ability to modulate key inflammatory signaling pathways. While direct evidence for this compound is limited, it is plausible that it exerts similar effects. The primary mechanisms associated with vanillin's anti-inflammatory action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Putative Signaling Pathways

5.1.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[6][7]. Vanillin has been shown to inhibit the phosphorylation of IκB and the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators[6][8][9][10].

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB targets NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory_Genes induces VanillinAcetate This compound (Putative) VanillinAcetate->IKK inhibits (putative) IkB_NFkB->NFkB_active releases

5.1.2. MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of this pathway by inflammatory stimuli leads to the phosphorylation and activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes. Vanillin has been observed to inhibit the phosphorylation of ERK, JNK, and p38, suggesting another mechanism for its anti-inflammatory effects[6].

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors MAPK->TranscriptionFactors activates ProInflammatory_Genes Pro-inflammatory Gene Expression TranscriptionFactors->ProInflammatory_Genes induces VanillinAcetate This compound (Putative) VanillinAcetate->MAPKK inhibits (putative)

Experimental Protocols for Anti-inflammatory Assays

While specific data for this compound is pending, the following are standard protocols used to assess the anti-inflammatory activity of compounds like vanillin.

5.2.1. Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a classic model for evaluating acute inflammation[1][2]:

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: this compound, dissolved or suspended in a suitable vehicle, is administered to the test group of animals (e.g., orally or intraperitoneally). A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1%) is administered into the hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

5.2.2. Measurement of Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in cultured macrophages[7]:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), to induce the expression of iNOS and subsequent NO production. A control group is left unstimulated.

  • Incubation: The cells are incubated for an extended period (e.g., 24 hours).

  • Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.

5.2.3. Quantification of Pro-inflammatory Cytokines

The effect of this compound on the production of cytokines like TNF-α and IL-6 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[7]:

  • Cell Culture and Treatment: Similar to the NO production assay, macrophages are cultured, pre-treated with this compound, and then stimulated with LPS.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The reduction in cytokine levels in the this compound-treated groups is compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an antioxidant. Its antimicrobial potential is also noteworthy, though further studies are needed to quantify its efficacy against a broader range of microorganisms. The anti-inflammatory properties of this compound are largely inferred from studies on vanillin. To establish a more definitive understanding of its therapeutic potential, future research should focus on:

  • Quantitative Anti-inflammatory Studies: Direct evaluation of this compound's ability to inhibit key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX) and to reduce the production of pro-inflammatory cytokines and mediators in various cell-based and in vivo models.

  • Signaling Pathway Analysis: Elucidation of the specific effects of this compound on the NF-κB and MAPK signaling pathways to confirm if it mirrors the action of vanillin.

  • Comparative Studies: Direct comparative studies of the biological activities of vanillin and this compound to understand the impact of the acetyl group on efficacy and potency.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies to evaluate the therapeutic efficacy, pharmacokinetic profile, and safety of this compound for various potential applications.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound. The presented data and protocols offer a starting point for further investigation into this promising compound.

References

An In-depth Technical Guide to Vanillin Acetate (CAS 881-68-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards associated with Vanillin Acetate (CAS 881-68-5). The information is presented to support research, development, and safety protocols.

Chemical Identity and Physical Properties

This compound, also known as 4-acetoxy-3-methoxybenzaldehyde, is the acetate ester derived from the formal condensation of the phenolic group of vanillin with acetic acid.[1][2] It is a synthetic flavoring agent with a mild, balsamic, and floral odor.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄[1][3]
Molecular Weight 194.18 g/mol [1][3][4]
Appearance Beige/Crystalline Powder, white to yellow crystals[1][4]
Melting Point 77-79 °C[1]
Boiling Point 288.5 °C at 760 mmHg[1]
Flash Point 124.9 °C[1]
Density 1.193 g/cm³[1]
Solubility Soluble in Chloroform, DCM, Ethyl Acetate[1]
Refractive Index 1.579[1]
Storage Temperature Refrigerator[1]
Sensitivity Air Sensitive[1]

Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.

Table 2: GHS Classification and Hazard Statements for this compound

Hazard ClassCategoryHazard StatementSource(s)
Acute toxicity, oral4H302: Harmful if swallowed[5]
Skin corrosion/irritation2H315: Causes skin irritation[5]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[5]
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation[5]

While some sources state that the product does not have any harmful effects according to their experience, others provide specific GHS classifications.[6] It is important to note that the toxicological properties have not been fully investigated, and we are not aware of any comprehensive toxicology data.[7][8]

Precautionary Statements:

General precautionary measures include avoiding contact with skin and eyes, wearing suitable protective clothing, and ensuring adequate ventilation.[4][5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move the person into fresh air.[3][9] If swallowed, rinse mouth with water.[9]

Experimental Protocols

Example of a Standard Experimental Workflow for Determining Acute Oral Toxicity (OECD Guideline 423):

G cluster_0 Preparation cluster_1 Dosing cluster_2 Observation cluster_3 Endpoint A Select healthy, young adult animals (e.g., rats) B Fast animals overnight prior to dosing A->B Acclimatize C Administer a single oral dose of this compound B->C Prepare for dosing D Start with a dose from a series (e.g., 300, 2000 mg/kg) C->D Sequential dosing E Observe animals for mortality and clinical signs of toxicity D->E Post-dosing F Record observations for at least 14 days E->F Monitor health G Determine the GHS category based on the number of mortalities F->G Analyze results

Caption: A generalized workflow for an acute oral toxicity study based on OECD Guideline 423.

Biological Activity and Signaling Pathways

Currently, there is no significant scientific literature available that describes a direct and well-characterized involvement of this compound in specific biological signaling pathways. Its primary application is as a flavoring agent, and its biological effects are not extensively studied in the context of cellular signaling.[1][4]

The chemoselective reduction of this compound using sodium borohydride has been reported. It has also been used in the preparation of other chemical compounds such as 2-nitrohomovanillic acid and 2-nitrovanildin acetate.[1][2]

Synthesis

This compound can be synthesized from vanillin by treatment with acetic anhydride.[10] Another method involves the acetylation of vanillin or the oxidation of isoeugenyl acetate with chromic acid in the presence of sulfanilic acid.[1] Electrolytic reduction of vanillin followed by acetylation of vanillyl alcohol is also a known preparation method.[1]

A simplified representation of the synthesis from vanillin:

G Vanillin Vanillin VanillinAcetate This compound Vanillin->VanillinAcetate Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->VanillinAcetate

Caption: Synthesis of this compound from Vanillin.

Conclusion

This compound (CAS 881-68-5) is a well-characterized compound in terms of its physicochemical properties. However, detailed public information on its toxicology and biological activity, particularly concerning specific signaling pathways, is limited. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the GHS hazard classifications, and consider conducting further studies to elucidate its complete toxicological and pharmacological profile as needed for their specific applications.

References

Vanillin Acetate: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin acetate, a key intermediate in the historical synthesis of pure vanillin and a molecule of interest in its own right, has a rich history intertwined with the development of synthetic flavor chemistry. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound. It details the evolution of synthetic methodologies, from early phenol esterification techniques to more specific and efficient processes. The guide includes summaries of quantitative data, detailed experimental protocols from historical literature, and visual representations of the synthetic pathways to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

The quest for a synthetic alternative to natural vanilla extract, a prized and expensive flavoring agent, was a significant driver of organic chemistry research in the late 19th and early 20th centuries. Vanillin, the primary flavor component of vanilla, was first isolated in 1858 and its structure elucidated in 1874.[1][2] This paved the way for its synthesis, with the work of Ferdinand Tiemann and Wilhelm Haarmann being particularly noteworthy.[1][3][4] In this context, this compound (4-formyl-2-methoxyphenyl acetate) emerged as a crucial intermediate in one of the earliest and most commercially significant routes to pure synthetic vanillin.[5] This guide delves into the historical narrative of this compound's discovery and the evolution of its synthesis.

Discovery and Historical Context

While a singular definitive "discovery" paper for this compound is not readily apparent in the historical record, its synthesis and use are intrinsically linked to the early industrial production of pure vanillin from eugenol or isoeugenol, a method that gained prominence in the late 1890s and was a primary production route for over five decades.[5] In this process, eugenol or isoeugenol was treated with acetic anhydride to form the corresponding acetate, which was then oxidized to yield this compound. Subsequent hydrolysis of this compound afforded pure vanillin. This multi-step synthesis, with this compound as a key intermediate, was a significant advancement in producing a consistent and affordable vanilla flavoring.

The development of methods for the esterification of phenols provided the chemical foundation for the synthesis of this compound. Early investigations into the direct esterification of phenols with carboxylic acids were conducted by Menshutkin in 1880. Key named reactions that are historically relevant to the acylation of phenols like vanillin include:

  • Schotten-Baumann Reaction (1883): This reaction, originally described by Carl Schotten and Eugen Baumann, involves the acylation of alcohols and phenols with an acyl chloride in the presence of an aqueous base.[6][7][8][9] This method provided a reliable way to form esters from phenols.

  • Einhorn-Acylierung (Einhorn Acylation) (1898): Alfred Einhorn and Friedrich Hollandt reported a modification of the Schotten-Baumann reaction that utilizes a tertiary amine, such as pyridine, as a catalyst and acid scavenger for the acylation of alcohols with acid anhydrides or halides. This method is particularly relevant to the synthesis of this compound using acetic anhydride and pyridine.

These foundational reactions in organic chemistry were instrumental in enabling the efficient synthesis of phenolic esters like this compound, which played a vital role in the burgeoning synthetic flavor industry.

Historical Synthesis Methods

The primary historical route to this compound has been the acetylation of vanillin. Several variations of this method have been documented, differing in the choice of acetylating agent, catalyst, and reaction conditions.

Acetylation of Vanillin with Acetic Anhydride

This has been the most common and historically significant method for the preparation of this compound.

This method utilizes an aqueous base, such as sodium hydroxide, to facilitate the reaction between vanillin and acetic anhydride. The base deprotonates the phenolic hydroxyl group of vanillin, increasing its nucleophilicity and promoting the attack on the electrophilic carbonyl carbon of acetic anhydride.

Experimental Protocol: Acetylation of Vanillin under Basic Conditions

  • Reagents:

    • Vanillin

    • 10% Sodium Hydroxide (NaOH) solution

    • Acetic Anhydride

    • Crushed Ice

    • 95% Ethanol (for recrystallization)

  • Procedure:

    • Dissolve 1.5 g of vanillin in 25 mL of 10% NaOH solution in a conical flask.

    • To this solution, add 4 mL of acetic anhydride and approximately 30 g of crushed ice.

    • Shake the mixture vigorously for about 20 minutes. A milky white precipitate of this compound should form.

    • Collect the precipitate by vacuum filtration and wash it with cold water.

    • Recrystallize the crude product from warm 95% ethanol to obtain pure this compound.[10]

Quantitative Data Summary

ParameterValueReference
Starting MaterialVanillin[10]
ReagentsAcetic Anhydride, NaOH[10]
Yield58.1%[10]

The use of pyridine as a catalyst and solvent for the acetylation of vanillin with acetic anhydride represents a milder and often more efficient method. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, and also serves to neutralize the acetic acid byproduct.

Experimental Protocol: Acetylation of Vanillin using Pyridine and Acetic Anhydride

  • Reagents:

    • Vanillin

    • Dichloromethane (DCM)

    • Acetic Anhydride

    • Dry Pyridine

    • Crushed Ice

    • 95% Ethanol (for recrystallization)

  • Procedure:

    • Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) under anhydrous conditions.

    • Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.

    • Stir the reaction mixture for 3-4 hours at room temperature. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Evaporate the DCM solvent.

    • Pour the resulting mixture onto crushed ice to precipitate the this compound.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize the crude product from 95% ethanol.[11]

Quantitative Data Summary

ParameterValueReference
Starting MaterialVanillin[11]
ReagentsAcetic Anhydride, Pyridine, DCM[11]
Reaction Time3-4 hours[11]
YieldNot explicitly stated, but the procedure is provided as a general method.[11]
Synthesis of this compound from Isoeugenol Acetate (Historical Industrial Route)

As mentioned earlier, a significant historical industrial method for producing pure vanillin involved the oxidation of isoeugenol acetate. While the primary goal was vanillin, this compound was a key intermediate. This process typically involved the isomerization of eugenol to isoeugenol, followed by acetylation and then oxidation.

Logical Workflow: Vanillin Synthesis via Isoeugenol Acetate

G Eugenol Eugenol Isoeugenol Isoeugenol Eugenol->Isoeugenol Isomerization Isoeugenol_Acetate Isoeugenol Acetate Isoeugenol->Isoeugenol_Acetate Acetylation (Acetic Anhydride) Vanillin_Acetate This compound Isoeugenol_Acetate->Vanillin_Acetate Oxidation Vanillin Vanillin Vanillin_Acetate->Vanillin Hydrolysis

Historical industrial synthesis of vanillin via this compound.

A more recent adaptation of this historical route involves the use of ozone as the oxidizing agent.

Experimental Protocol: Synthesis of Vanillin from Eugenol via Ozonolysis of Isoeugenol Acetate (Modern Adaptation of Historical Route)

  • Reagents:

    • Eugenol

    • Dichlorotris(triphenylphosphine)ruthenium (catalyst for isomerization)

    • Anhydrous Sodium Carbonate

    • Acetic Anhydride

    • Ozone

    • Reducing agent (for ozonide workup)

  • Procedure:

    • Isomerization: Heat eugenol with a catalytic amount of dichlorotris(triphenylphosphine)ruthenium to yield isoeugenol. Purify by vacuum distillation.

    • Esterification: React the obtained isoeugenol with acetic anhydride in the presence of anhydrous sodium carbonate to produce isoeugenol acetate.

    • Ozonolysis: Perform ozonation of the isoeugenol acetate.

    • Reductive Workup and Hydrolysis: Subject the ozonide to a reductive workup, followed by alcoholysis to yield vanillin.[12]

Quantitative Data Summary

StepStarting MaterialProductYieldReference
IsomerizationEugenolIsoeugenol98-99%[12]
EsterificationIsoeugenolIsoeugenol AcetateNot specified[12]
Overall (to Vanillin)EugenolVanillinNot specified[12]

Conclusion

The history of this compound is a compelling example of how the pursuit of a high-demand natural product spurred significant advancements in synthetic organic chemistry. While not always the final target, this compound served as a critical stepping stone in the industrial production of pure vanillin, a role that cemented its place in the history of flavor chemistry. The synthesis methods, evolving from the foundational principles of phenol esterification, demonstrate a clear progression towards greater efficiency and milder reaction conditions. This technical guide provides a consolidated resource for understanding the historical context and practical synthesis of this important aromatic compound, offering valuable insights for today's researchers and professionals in related fields.

References

Vanillin Acetate: A Technical Guide to its Potential Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin acetate, the acetate ester of vanillin, is a compound of interest for its potential pharmacological activities. While research directly focusing on this compound is nascent, preliminary studies highlight its antioxidant properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological effects of this compound. It delves into its antioxidant activity, supported by quantitative data and detailed experimental protocols. Due to the limited direct research on this compound, this guide also explores the well-documented pharmacological activities of its parent compound, vanillin, in the areas of anti-inflammatory, anticancer, and neuroprotective effects, presenting them as potential, yet unconfirmed, avenues for future investigation into this compound. The guide includes detailed experimental methodologies and visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.

Introduction

Vanillin, a primary component of the vanilla bean, is a widely used flavoring agent with a range of documented pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1] this compound, a derivative formed by the acetylation of vanillin, is also utilized in the food and fragrance industries.[2] While structurally similar to vanillin, the addition of the acetyl group can alter its physicochemical properties, such as lipophilicity, which may, in turn, influence its biological activity. This guide focuses on the current understanding of the pharmacological potential of this compound, with a particular emphasis on its antioxidant effects, for which direct evidence is available. The established bioactivities of vanillin are also discussed to provide a broader context and suggest potential areas of investigation for this compound.

Synthesis of this compound

This compound is synthesized from vanillin through an esterification reaction with acetic anhydride.[3][4] This process involves the acetylation of the phenolic hydroxyl group of vanillin.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound is as follows:[3][4]

  • Dissolution: Dissolve vanillin (1 equivalent) in a suitable solvent, such as dichloromethane.

  • Addition of Reagents: Add acetic anhydride (1.2 equivalents) and a base catalyst, such as pyridine (1.2 equivalents), to the solution under anhydrous conditions.

  • Reaction: Stir the mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is evaporated. The residue is then poured over crushed ice to precipitate the product.

  • Purification: The precipitate is filtered, washed with water, and dried. Recrystallization from a solvent like 95% ethanol can be performed for further purification.

Potential Pharmacological Effects

Antioxidant Activity

Direct evidence supports the antioxidant activity of this compound. A study by Oladimeji et al. (2022) demonstrated that acetylation of vanillin enhances its antioxidant potential.[5]

CompoundAssayIC50 (µg/mL)Reference
This compoundDPPH Radical Scavenging0.63[5]
VanillinDPPH Radical Scavenging0.81[5]
Vitamin C (Standard)DPPH Radical Scavenging0.44[5]

The antioxidant activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay as described by Oladimeji et al. (2022):[5]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

  • Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: An aliquot of each concentration of the this compound solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the sample) and A_s is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Diagram: DPPH Radical Scavenging Assay Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH DPPH Solution in Methanol Mix Mix DPPH and This compound DPPH->Mix Sample This compound (Serial Dilutions) Sample->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Spectro Measure Absorbance (~517 nm) Incubate->Spectro Calc Calculate % Inhibition Spectro->Calc IC50 Determine IC50 Calc->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Antimicrobial Activity (Context from Acetyl Vanillin Derivatives)

While direct studies on the antimicrobial properties of this compound are limited, research on derivatives synthesized from "acetyl vanillin" suggests potential in this area. For instance, novel acetyl vanillin derivatives have been synthesized and evaluated for their antimicrobial potential against Escherichia coli.[3] These studies utilize acetyl vanillin as a starting material for further chemical modifications to create compounds with enhanced biological activity.[3][6]

A common method to screen for antimicrobial activity, as adapted from studies on vanillin derivatives, is the agar well diffusion method:[7]

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli).

  • Agar Plate Inoculation: Spread the microbial inoculum uniformly over the surface of a suitable agar medium in a Petri dish.

  • Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.

  • Sample Application: Add a defined volume of the this compound solution (at various concentrations) into the wells. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Potential Anti-Inflammatory, Anticancer, and Neuroprotective Effects (Inferred from Vanillin)

There is currently a lack of direct experimental data on the anti-inflammatory, anticancer, and neuroprotective effects of this compound. However, its parent compound, vanillin, has been extensively studied for these properties. The findings for vanillin suggest potential, yet unconfirmed, avenues of research for this compound.

3.3.1. Anti-Inflammatory Effects of Vanillin

Vanillin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] It has been observed to reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10][11]

Diagram: Potential Anti-Inflammatory Signaling Pathway of Vanillin

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response LPS LPS IKK IKK LPS->IKK MAPK MAPKs (p38, ERK, JNK) LPS->MAPK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines promotes transcription MAPK->Cytokines activates transcription factors Vanillin Vanillin Vanillin->IKK inhibits Vanillin->MAPK inhibits

Caption: Vanillin's potential anti-inflammatory mechanism via NF-κB and MAPK pathways.

3.3.2. Anticancer Effects of Vanillin

Diagram: Potential Anticancer Mechanisms of Vanillin

Anticancer_Mechanisms cluster_pathways Signaling Pathways cluster_effects Cellular Effects Vanillin Vanillin PI3K_Akt PI3K/Akt Pathway Vanillin->PI3K_Akt inhibits MAPK MAPK Pathway Vanillin->MAPK modulates NFkB NF-κB Pathway Vanillin->NFkB inhibits Apoptosis Induction of Apoptosis PI3K_Akt->Apoptosis inhibits Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation promotes MAPK->Proliferation promotes NFkB->Proliferation promotes Metastasis Suppression of Metastasis NFkB->Metastasis promotes

References

Vanillin Acetate: A Phenyl Acetate Derivative of Vanillin for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This technical guide provides a comprehensive overview of vanillin acetate, a phenyl acetate derivative of the well-known flavoring agent, vanillin. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical properties, synthesis, spectral characterization, and known biological activities of this compound, offering a foundation for its potential applications in pharmaceutical and chemical research.

Introduction

This compound, systematically known as (4-formyl-2-methoxyphenyl) acetate, is an organic compound derived from vanillin through the acetylation of its phenolic hydroxyl group.[1][2] This modification of the vanillin structure, where an acetyl group is added, alters its physicochemical properties and may influence its biological activity. While vanillin itself is extensively studied for its antioxidant, antimicrobial, and anticancer properties, this compound presents an interesting subject for research into how such structural modifications can modulate these effects.[3][4] This guide aims to consolidate the existing technical data on this compound to facilitate further scientific exploration.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] It is characterized by the chemical formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[5] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (4-formyl-2-methoxyphenyl) acetate[5]
Synonyms Acetylvanillin, 4-Acetoxy-3-methoxybenzaldehyde[5]
CAS Number 881-68-5[5]
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.18 g/mol [5]
Appearance White to off-white crystalline solid[2]
Melting Point 77-79 °C[5]
Boiling Point 287-288 °C at 760 mmHg[5]
Solubility Slightly soluble in water; soluble in organic solvents and oils.[5]

Synthesis of this compound

This compound is most commonly synthesized via the esterification of vanillin with acetic anhydride.[6] The reaction involves the acetylation of the phenolic hydroxyl group of vanillin. Below are two detailed protocols for its synthesis.

This protocol describes the synthesis of this compound using pyridine as a catalyst.[1]

Materials:

  • Vanillin (3.2 mmol)

  • Dichloromethane (DCM) (5-6 mL)

  • Acetic anhydride (3.84 mmol)

  • Dry pyridine (3.84 mmol)

  • Crushed ice

  • 95% Ethanol

Procedure:

  • Dissolve vanillin in DCM in a reaction flask.

  • Under anhydrous conditions, add acetic anhydride and dry pyridine to the solution.

  • Stir the mixture for 3-4 hours at room temperature.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.

  • Once the reaction is complete, evaporate the DCM.

  • Pour the resulting mixture onto crushed ice to precipitate the product.

  • Filter the precipitate and rinse with water.

  • Dry the precipitate and recrystallize from 95% ethanol to obtain pure this compound.

This protocol outlines the synthesis of this compound using sodium hydroxide.[7]

Materials:

  • p-Vanillin

  • 10% Aqueous NaOH

  • Ice

  • Acetic anhydride

  • Ethanol (for recrystallization)

Procedure:

  • Mix p-vanillin and aqueous NaOH in a flask equipped with a stir bar.

  • Add ice to the mixture, then add acetic anhydride dropwise while stirring.

  • Loosely cover the flask and continue stirring for 15 minutes.

  • If a white solid forms, isolate it by suction filtration.

  • Recrystallize the solid product from ethanol. Cool to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified this compound crystals by suction filtration.

G cluster_synthesis Synthesis of this compound Vanillin Vanillin Reaction Acetylation Reaction Vanillin->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Catalyst Catalyst (Pyridine or NaOH) Catalyst->Reaction Purification Purification (Recrystallization) Reaction->Purification VanillinAcetate This compound Purification->VanillinAcetate

Caption: A flowchart illustrating the general workflow for the synthesis of this compound from vanillin.

Spectral Characterization

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals/PeaksReference(s)
¹H NMR δ ~2.29 (s, 3H, -COCH₃), ~3.83 (s, 3H, -OCH₃), ~7.4-7.6 (m, 3H, Ar-H), ~9.9 (s, 1H, -CHO)[1][8]
¹³C NMR Signals corresponding to methyl, methoxy, aromatic, and carbonyl carbons.[5][9]
IR (cm⁻¹) ~1760 (C=O, ester), ~1695 (C=O, aldehyde), ~1597 (C=C, aromatic)[1][10]
Mass Spec (m/z) 194 (M⁺), other fragmentation peaks.[11][12]

The presence of the ester carbonyl peak in the IR spectrum and the singlet corresponding to the acetyl protons in the ¹H NMR spectrum are key indicators of the formation of this compound.[1][10]

Biological Activity

While the biological activities of vanillin are well-documented, research on this compound is less extensive. However, existing studies suggest that the acetylation of vanillin can modulate its biological effects.

A comparative study on the antioxidant activity of vanillin and its derivatives, including this compound (referred to as vanillyl acetate in the study), was conducted using the DPPH (2, 2-diphenyl-1-picrylhydrazyl hydrate) assay. The results, summarized in Table 3, indicate that acetylation enhances the antioxidant activity of vanillin.[2][13]

Table 3: Antioxidant Activity of Vanillin and this compound

CompoundIC₅₀ (µg/mL)Reference(s)
Vanillin 0.81[2][13]
This compound 0.63[2][13]
Vitamin C (Standard) 0.44[2][13]

The lower IC₅₀ value for this compound suggests a more potent antioxidant capacity compared to the parent compound, vanillin.[2][13]

Studies have shown that derivatives of vanillin exhibit antimicrobial properties.[6][14][15] While direct comparative studies between vanillin and this compound are limited, research on acetyl vanillin derivatives suggests their potential as antimicrobial agents.[1] For instance, Schiff bases synthesized from acetyl nitro vanillin have been tested for their antimicrobial potential against Escherichia coli.[1] This suggests that this compound could serve as a valuable intermediate for the synthesis of novel antimicrobial compounds.

Involvement in Signaling Pathways

The specific signaling pathways modulated by this compound have not been extensively studied. However, research on vanillin has identified its interaction with several key signaling pathways implicated in cancer and inflammation. It is plausible that this compound may interact with similar pathways, potentially with altered efficacy.

Vanillin has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell migration and angiogenesis in cancer.[16] Additionally, vanillin can suppress the activation of NF-κB, a key regulator of inflammation.[17] Other studies have implicated vanillin and its derivatives in the modulation of the Wnt/β-catenin signaling pathway.[18]

G cluster_pathways Potential Signaling Pathways for Investigation VanillinAcetate This compound (Potential Modulator) PI3K_Akt PI3K/Akt Pathway VanillinAcetate->PI3K_Akt ? NF_kB NF-κB Pathway VanillinAcetate->NF_kB ? Wnt_beta_catenin Wnt/β-catenin Pathway VanillinAcetate->Wnt_beta_catenin ? CellProliferation Cell Proliferation & Survival PI3K_Akt->CellProliferation Inflammation Inflammation NF_kB->Inflammation Metastasis Metastasis Wnt_beta_catenin->Metastasis

Caption: A diagram illustrating the potential signaling pathways that this compound may modulate, based on the known activities of vanillin.

Conclusion and Future Directions

This compound is a readily synthesizable derivative of vanillin with enhanced antioxidant properties. Its synthesis and characterization are well-established, providing a solid foundation for further research. The limited data on its specific biological activities and interactions with cellular signaling pathways present a significant opportunity for future investigation. For drug development professionals, this compound serves as a promising scaffold for the design of novel therapeutic agents, particularly in the areas of antioxidant and antimicrobial applications. Further studies are warranted to fully elucidate the pharmacological profile of this compound and its potential as a lead compound in drug discovery.

References

Synonyms and alternative names for vanillin acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vanillin acetate, a significant derivative of vanillin. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical methodologies. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Synonyms

This compound is chemically known as (4-formyl-2-methoxyphenyl) acetate.[1] It is the acetate ester produced through the formal condensation of the phenolic hydroxyl group of vanillin with acetic acid.[1][2] This compound is also recognized by a variety of synonyms and alternative names in commercial and scientific literature.

Table 1: Synonyms and Alternative Names for this compound

Synonym/Alternative NameReference
4-Acetoxy-3-methoxybenzaldehyde[3][4][5]
Acetovanillin[1][5][6]
Acetylvanillin[1][5][6]
4-Formyl-2-methoxyphenyl acetate[1][6][7]
O-Acetylvanillin[5][6]
4-O-Acetylvanillin[5][6][8]
Benzaldehyde, 4-(acetyloxy)-3-methoxy-[1][6]
3-Methoxy-4-acetoxybenzaldehyde[4]
Vanillin, acetate[5]
(4-methanoyl-2-methoxy-phenyl) ethanoate[4]
Acetic acid (4-formyl-2-methoxyphenyl) ester[4]

Physicochemical Properties

This compound is a white to beige crystalline solid with a mild, creamy, and balsamic vanilla-like odor.[1][2][4] Its key physicochemical properties are summarized in the table below, providing essential data for its handling, formulation, and analysis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₀O₄[1][9]
Molecular Weight 194.18 g/mol [1][9]
CAS Number 881-68-5[1][9]
Appearance White to beige crystalline powder/needles[1][2][4]
Melting Point 77-79 °C[1][7]
Boiling Point 287-288 °C at 760 mmHg[1]
Solubility Very slightly soluble in water; Soluble in chloroform, DCM, ethyl acetate[1][4]
IUPAC Name (4-formyl-2-methoxyphenyl) acetate[1]

Synthesis of this compound

This compound is commonly synthesized via the esterification of vanillin with acetic anhydride. This reaction can be performed under either acidic or basic conditions, with the choice of catalyst influencing the reaction mechanism and potentially the product yield and purity.

General Experimental Workflow

The synthesis of this compound from vanillin generally follows a straightforward workflow involving the reaction of the starting materials, followed by purification of the product.

Synthesis_Workflow cluster_reaction Reaction cluster_purification Purification Vanillin Vanillin ReactionVessel Reaction Vessel Vanillin->ReactionVessel AceticAnhydride Acetic Anhydride AceticAnhydride->ReactionVessel Catalyst Catalyst (Acid or Base) Catalyst->ReactionVessel Precipitate Precipitate (Crude this compound) ReactionVessel->Precipitate Forms Filtration Vacuum Filtration Precipitate->Filtration Recrystallization Recrystallization (e.g., Ethanol) Filtration->Recrystallization PureProduct Pure Vanillin Acetate Recrystallization->PureProduct

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol describes the synthesis of this compound from vanillin using sodium hydroxide as a base catalyst.

Materials:

  • Vanillin (1.50 g)

  • 10% Sodium Hydroxide (NaOH) solution (25 mL)

  • Acetic Anhydride (4.0 mL)

  • Crushed Ice (30 g)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve 1.50 g of vanillin in 25 mL of 10% NaOH solution in a 250 mL Erlenmeyer flask.

  • To the solution, add 30 g of crushed ice followed by 4.0 mL of acetic anhydride.

  • Stopper the flask and shake it vigorously for approximately 20 minutes. A milky-white precipitate of this compound should form.

  • Collect the crude product by vacuum filtration and wash the solid with three portions of ice-cold water.

  • Purify the crude product by recrystallization from warm 50% aqueous ethanol.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, allow them to dry completely, and determine the yield and melting point.

Experimental Protocol: Acid-Catalyzed Synthesis

This protocol outlines the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • Vanillin (1.5 g)

  • Acetic Anhydride (10 mL)

  • 1.0 M Sulfuric Acid (H₂SO₄) (10 drops)

  • Ice-cold water

Procedure:

  • In a conical flask, dissolve 1.5 g of vanillin in 10 mL of acetic anhydride.

  • Slowly add 10 drops of 1.0 M H₂SO₄ to the solution while stirring.

  • Continue stirring the mixture at room temperature for about an hour.

  • Pour the reaction mixture into 35 mL of ice-cold water to precipitate the product.

  • Collect the crude product by vacuum filtration and wash it with several portions of ice-cold water.

  • Purify the product by recrystallization from an appropriate solvent, such as ethanol.

  • Collect the purified crystals by vacuum filtration, dry them, and characterize the final product.

Analytical Methods

The characterization and purity assessment of this compound are crucial for its application in various fields. Several analytical techniques are employed for this purpose.

Table 3: Analytical Methods for this compound

Analytical TechniquePurposeKey Observations/DataReference(s)
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Retention time and peak area are used to determine purity and concentration against a standard.[10][11]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile components.The mass spectrum provides a unique fragmentation pattern for identification, and the peak area allows for quantification.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule.[2][6][7][14]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the ester carbonyl (C=O) and aldehyde (C=O) groups confirm the structure.[2][7]
Melting Point Analysis Purity assessment.A sharp melting point range close to the literature value indicates high purity.[2][7]

Biological Activity and Signaling Pathways

Currently, there is limited direct research on the specific biological activities and signaling pathways of this compound. Much of the existing research focuses on its precursor, vanillin, which has been reported to possess antioxidant, antimicrobial, and anti-inflammatory properties.[8][15]

One study has shown that a derivative of vanillin, not this compound itself, can suppress the growth of colon cancer cells by inhibiting the Wnt/β-catenin signaling pathway.[16][17] Another related compound, vanillic acid, has been found to stimulate anagen signaling through the PI3K/Akt/β-catenin pathway in dermal papilla cells.[18]

The logical relationship for the synthesis and potential, though unconfirmed, biological investigation of this compound can be visualized as follows:

Logical_Relationship Vanillin Vanillin (Precursor) VanillinAcetate This compound (Synthesized Product) Vanillin->VanillinAcetate Acetylation BiologicalActivity Biological Activity Screening VanillinAcetate->BiologicalActivity Hypothesized Investigation SignalingPathway Signaling Pathway Elucidation BiologicalActivity->SignalingPathway Mechanism of Action

Caption: Synthesis and hypothetical biological investigation of this compound.

Future research is warranted to explore the distinct pharmacological profile of this compound and to determine if it modulates specific cellular signaling pathways, which could be of interest to drug development professionals.

Conclusion

This technical guide has provided a comprehensive overview of this compound, covering its nomenclature, physicochemical properties, detailed synthesis protocols, and analytical characterization methods. While the biological activity of this compound remains an area for further exploration, its well-defined chemical nature and relationship to the bioactive compound vanillin make it a molecule of interest for future research and development.

References

Methodological & Application

Synthesis of Vanillin Acetate: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of vanillin acetate, a key intermediate in the synthesis of various pharmaceutical compounds and a valuable flavoring agent. The synthesis involves the esterification of vanillin with acetic anhydride. This application note outlines two common methods for this conversion: a base-catalyzed reaction under aqueous sodium hydroxide conditions and a pyridine-catalyzed reaction in an organic solvent. Detailed experimental procedures, quantitative data on yields and purity, and visual representations of the workflow and reaction mechanism are provided to ensure reproducibility and a thorough understanding of the process.

Introduction

Vanillin, a phenolic aldehyde, is a widely used compound in the food, fragrance, and pharmaceutical industries. Its derivatization to this compound is a common and important transformation. The acetylation of the phenolic hydroxyl group in vanillin yields this compound, a compound with modified properties that can be advantageous for subsequent chemical modifications or for specific applications. This protocol details the straightforward and efficient synthesis of this compound via esterification.

Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of this compound under different conditions.

ParameterBasic Conditions (NaOH)Pyridine CatalysisReference
Reported Yield 58.1% - 93.71%Not explicitly quantified but a common method[1][2]
Melting Point 77-79 °C77-79 °C[3]
Purity High, after recrystallizationHigh, after workup and chromatography
Reaction Time ~20 minutes - 1 hour3-4 hours[2]
Reaction Temperature Room TemperatureRoom Temperature[2]

Experimental Protocols

Protocol 1: Base-Catalyzed Synthesis in Aqueous Solution

This protocol describes the synthesis of this compound using sodium hydroxide as a base.

Materials:

  • Vanillin (1.5 g)

  • 10% Sodium Hydroxide (NaOH) solution (25 mL)

  • Acetic Anhydride (4.0 mL)

  • Crushed Ice (30 g)

  • Ice-cold water

  • 95% Ethanol (for recrystallization)

  • Erlenmeyer flask (250 mL)

  • Büchner funnel and filter paper

  • Beakers

  • Stirring rod

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 1.5 g of vanillin in 25 mL of 10% NaOH solution. Stir until the vanillin is completely dissolved, resulting in a bright yellow-green solution.[1][2]

  • To this solution, add 30 g of crushed ice and then 4.0 mL of acetic anhydride.[2]

  • Stopper the flask and shake it vigorously for approximately 20 minutes. A cloudy, milky white precipitate of this compound will form.[1][2]

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product with three portions of 5 mL of ice-cold water.[1]

  • Recrystallize the crude product from warm 95% ethanol to purify it. Dissolve the solid in a minimal amount of warm ethanol and then allow it to cool to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and allow them to air dry.

  • Determine the mass of the dried product and calculate the percentage yield.

  • Characterize the product by measuring its melting point and, if desired, by spectroscopic methods such as IR and NMR.

Protocol 2: Pyridine-Catalyzed Synthesis in an Organic Solvent

This protocol outlines the synthesis of this compound using pyridine as a catalyst in dichloromethane.

Materials:

  • Vanillin (3.2 mmol)

  • Dichloromethane (DCM) (5-6 mL)

  • Acetic Anhydride (3.84 mmol)

  • Dry Pyridine (3.84 mmol)

  • Crushed Ice

  • Deionized water

  • 95% Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane in a round-bottom flask under anhydrous conditions.

  • To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol).

  • Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, evaporate the dichloromethane using a rotary evaporator.

  • Pour the resulting mixture onto crushed ice. A precipitate of this compound will form.

  • Filter the precipitate and rinse it with water.

  • Dry the precipitate and recrystallize it from 95% ethanol to obtain the purified product.

  • Determine the mass of the dried product and calculate the percentage yield.

  • Characterize the product by its melting point and spectroscopic analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactants Reactants Reaction Reaction Reactants->Reaction Mixing Quenching Quenching Reaction->Quenching Filtration Filtration Quenching->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Characterization Characterization Drying->Characterization

Caption: General workflow for this compound synthesis.

Reaction Mechanism: Base-Catalyzed Acetylation

The following diagram illustrates the mechanism of the base-catalyzed acetylation of vanillin. The base (B:) deprotonates the phenolic hydroxyl group of vanillin, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating an acetate ion as a leaving group, to yield this compound.

reaction_mechanism Vanillin Vanillin Phenoxide Vanillin Phenoxide Vanillin->Phenoxide Deprotonation Base Base (B:) Base->Phenoxide ProtonatedBase BH+ Intermediate Tetrahedral Intermediate Phenoxide->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate VanillinAcetate Vanillin Acetate Intermediate->VanillinAcetate Collapse Acetate Acetate Ion Intermediate->Acetate Leaving Group

Caption: Base-catalyzed acetylation of vanillin.

References

Application Notes: Vanillin Acetate in Food and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction and Chemical Profile

Vanillin acetate (4-acetoxy-3-methoxybenzaldehyde), a derivative of vanillin, serves as a versatile synthetic flavoring agent and aroma modifier in the food and fragrance industries.[1][2] It is classified chemically as a phenol ester, formed by the formal condensation of the phenolic group of vanillin with acetic acid. Unlike the sometimes overpowering aroma of vanillin or ethylvanillin, this compound provides a more nuanced and subtle flavor profile.[1] It presents as a white to yellow crystalline solid with a melting point of 77-79 °C.[1][2] Proper storage in glass or polyethylene-lined containers is recommended to maintain its stability.[1][2]

Flavor and Aroma Characteristics:

  • Odor: Mild, balsamic, and floral.[2]

  • Taste Profile: At a concentration of 40 ppm, it is described as sweet, creamy, and vanilla-like with powdery and balsamic nuances.[1][2] Other descriptors include beany with deep marshmallow notes.[3]

2.0 Applications in the Food and Flavor Industry

The primary application of this compound is as a flavor modifier and agent in various food systems.

  • Flavor Modification: It is frequently used in vanilla flavor compositions to modify and "freshen-up" the heavy aromas of vanillin and ethylvanillin.[1] While it can reduce the overall intensity of a flavor, it contributes to a more well-rounded and improved sensory profile.[1]

  • Direct Flavoring: this compound is used to impart a distinct vanilla note in a wide range of products.[1] Its applications are common in beverages, ice cream, candy, and baked goods.[1][2]

  • Natural Occurrence: this compound has been reported as a naturally occurring compound in shoyu (fermented soya hydrolysate).[2]

3.0 Quantitative Data Summary

The following table summarizes key quantitative parameters for the application of this compound.

ParameterValue / DescriptionSource(s)
Chemical Formula C₁₀H₁₀O₄[4]
Molecular Weight 194.18 g/mol [4]
Melting Point 77-79 °C[1][2]
Flash Point 124.44 °C (256 °F)[5]
Appearance White to yellow crystalline powder[1][2]
Taste Profile Sweet, vanilla, creamy, powdery, balsamic nuance[1][2]
Sensory Evaluation Conc. 40 ppm[1][2]
Typical Usage Level in Food 11–28 ppm[1][2]

4.0 Experimental Protocols

4.1 Protocol 1: Synthesis of this compound via Acetylation

This protocol describes the laboratory-scale synthesis of this compound from vanillin using acetic anhydride, a common acetylation method.[6]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Acetic Anhydride

  • Pyridine (dry)

  • Dichloromethane (DCM)

  • Crushed Ice

  • Deionized Water

  • 95% Ethanol

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

  • TLC plates (Silica, Hexane:Ethyl acetate 1:1 mobile phase)

Procedure:

  • Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a round-bottom flask.

  • Under anhydrous conditions, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 3-4 hours.

  • Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a 1:1 hexane:ethyl acetate mobile phase.

  • Once the reaction is complete, evaporate the DCM solvent using a rotary evaporator.

  • Pour the resulting mixture onto crushed ice to precipitate the product.

  • Filter the precipitates and rinse thoroughly with cold deionized water.

  • Dry the collected precipitate.

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound crystals.[6]

4.2 Protocol 2: Quantification of this compound in a Food Matrix via HPLC

This protocol provides a general method for the analysis of this compound in a food product, adapted from established methods for vanillin analysis.[7][8]

Materials & Equipment:

  • Food sample containing this compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic Acid (HPLC grade)

  • This compound standard (≥98% purity)

  • Reversed-phase C18 HPLC column

  • HPLC system with UV detector (set to 254 nm)

  • Syringe filters (0.45 µm)

  • Solid Phase Extraction (SPE) cartridges (if cleanup is needed)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentration.

  • Sample Preparation (Liquid Sample, e.g., Beverage):

    • Degas the sample if carbonated.

    • Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial. If the matrix is complex, a Solid Phase Extraction (SPE) cleanup step may be necessary.

  • Sample Preparation (Solid/Semi-Solid Sample, e.g., Baked Good):

    • Homogenize a known weight of the sample.

    • Extract the homogenized sample with a known volume of methanol, using sonication or vigorous shaking.

    • Centrifuge the mixture to pellet solids.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: Water:Methanol:Acetic Acid (e.g., 89:10:1 v/v/v).[8]

    • Flow Rate: 1.0 mL/min (typical).

    • Column: C18 reversed-phase column.

    • Detection: UV at 254 nm.[8]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the prepared standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared samples.

    • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

5.0 Diagrams and Workflows

Synthesis_Workflow reagent reagent process process product product Vanillin Vanillin in DCM Reaction Stir 3-4h @ RT Vanillin->Reaction AceticAnhydride Acetic Anhydride + Pyridine AceticAnhydride->Reaction Evaporation Evaporate DCM Reaction->Evaporation TLC Check Precipitation Precipitate on Ice Evaporation->Precipitation Filter Filter & Wash Precipitation->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize FinalProduct Pure This compound Recrystallize->FinalProduct

Caption: Workflow for the synthesis of this compound.

Application_Analysis_Workflow start_material start_material process process food_matrix food_matrix analysis analysis result result VA This compound Incorporate Incorporate into Food Matrix VA->Incorporate Food Food Matrix (e.g., Beverage, Ice Cream) Food->Incorporate FlavoredProduct Flavored Product Incorporate->FlavoredProduct Sensory Sensory Evaluation (Descriptive Panel) FlavoredProduct->Sensory Chemical Chemical Analysis (HPLC-UV) FlavoredProduct->Chemical SensoryData Flavor Profile Data Sensory->SensoryData ChemicalData Concentration Data Chemical->ChemicalData

Caption: Food application and analysis workflow.

Properties_Relationship center This compound (C10H10O4) chem Chemical Structure - Phenol Ester - Aldehyde Group center->chem phys Physical Properties - Crystalline Solid - M.P. 77-79 °C center->phys sensory Sensory Properties - Sweet, Creamy - Powdery, Balsamic center->sensory app Applications - Flavor Modifier - Vanilla Note center->app food Food Products - Beverages, Candy - Baked Goods app->food

Caption: Relationship of this compound properties.

References

Application Notes and Protocols for the Esterification of Vanillin to Vanillin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin, a phenolic aldehyde, is a widely used compound in the flavor, fragrance, and pharmaceutical industries. The esterification of vanillin to produce vanillin acetate is a common synthetic transformation that modifies its chemical properties, potentially leading to derivatives with altered biological activities or serving as an intermediate in more complex syntheses.[1][2] This document provides detailed protocols for the base-catalyzed and acid-catalyzed esterification of vanillin using acetic anhydride.

The reaction involves the acetylation of the phenolic hydroxyl group of vanillin.[3][4] Under basic conditions, the reaction is a straightforward esterification.[3][5] However, under acidic conditions, the reaction can sometimes lead to different products due to the reactivity of the aldehyde group.[3][6][7]

Quantitative Data Summary

The following table summarizes the quantitative data from representative experimental protocols for the synthesis of this compound.

ParameterBase-Catalyzed MethodAcid-Catalyzed MethodReference
Vanillin1.50 g1.5 g[6][8]
Acetic Anhydride4.0 mL10 mL[6][7]
Catalyst25 mL of 10% NaOH10 drops of 1M H₂SO₄[6][7]
Reaction Time20 minutes1 hour[7][8]
Reaction TemperatureRoom Temperature (with initial ice bath)Room Temperature[7][9]
Solvent for Recrystallization95% Ethanol95% Ethanol[7][9][10]
Reported Yield58.10%Not specified[1][5]
Melting Point77-79 °CNot specified[11]

Experimental Protocols

Protocol 1: Base-Catalyzed Esterification of Vanillin

This protocol outlines the synthesis of this compound using sodium hydroxide as a base catalyst.

Materials:

  • Vanillin

  • 10% Sodium Hydroxide (NaOH) solution

  • Acetic Anhydride

  • Crushed Ice

  • Ice-cold water

  • 95% Ethanol

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Stopper

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

  • Beakers

Procedure:

  • Dissolution of Vanillin: In a 250 mL Erlenmeyer flask, dissolve 1.50 g of vanillin in 25 mL of 10% sodium hydroxide solution. Stir the mixture until the vanillin is completely dissolved.[6][8]

  • Cooling: Place the flask in an ice bath and add 30 g of crushed ice to the solution.[6][8]

  • Addition of Acetic Anhydride: While stirring, slowly add 4.0 mL of acetic anhydride to the cooled solution. A milky-white precipitate of this compound should form immediately.[8]

  • Reaction: Stopper the flask and shake it vigorously for several times over a period of 20 minutes at room temperature.[8]

  • Isolation of Product: Collect the crude product by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the solid precipitate with three 5 mL portions of ice-cold water to remove any unreacted reagents and sodium acetate.[8]

  • Recrystallization: Purify the crude product by recrystallization. Transfer the solid to a beaker and add a minimal amount of warm 95% ethanol to dissolve it. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[9]

  • Final Filtration and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold 95% ethanol.[7] Allow the crystals to dry completely on the filter paper by drawing air through them.

  • Characterization: Determine the melting point of the dried crystals and calculate the percentage yield. The expected melting point of this compound is 77-79 °C.[11]

Protocol 2: Acid-Catalyzed Esterification of Vanillin

This protocol describes the synthesis of this compound using sulfuric acid as a catalyst.

Materials:

  • Vanillin

  • Acetic Anhydride

  • 1.0 M Sulfuric Acid (H₂SO₄)

  • Ice-cold water

  • 95% Ethanol

  • Erlenmeyer flask (250 mL)

  • Magnetic stirrer and stir bar

  • Stopper

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

  • Beakers

Procedure:

  • Reactant Mixture: In a 250 mL Erlenmeyer flask, dissolve 1.5 g of vanillin in 10 mL of acetic anhydride.[7]

  • Catalyst Addition: While stirring the mixture at room temperature, add 10 drops of 1.0 M sulfuric acid dropwise.[7]

  • Reaction: Stopper the flask and continue to stir the mixture at room temperature for 1 hour. The solution may change color during this period.[7]

  • Precipitation: After 1 hour, cool the flask in an ice-water bath for 5 minutes. Add 35 mL of ice-cold water to the mixture to precipitate the product.[7]

  • Inducing Crystallization: Stopper the flask and shake it vigorously while continuing to cool it in the ice bath to induce crystallization. If crystals do not form, scratching the inside of the flask with a glass rod may be necessary.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold water.[7]

  • Recrystallization: Recrystallize the solid product from 95% ethanol as described in the base-catalyzed protocol.[7]

  • Drying and Characterization: Dry the purified crystals and determine their melting point and percentage yield.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the base-catalyzed esterification of vanillin.

Vanillin_Esterification_Workflow cluster_reaction Reaction cluster_purification Purification vanillin Vanillin dissolve Dissolve vanillin->dissolve naoh 10% NaOH naoh->dissolve cool Cool dissolve->cool ice Crushed Ice ice->cool add_anhydride Add Dropwise cool->add_anhydride acetic_anhydride Acetic Anhydride acetic_anhydride->add_anhydride react Stir for 20 min add_anhydride->react filter1 Vacuum Filtration react->filter1 wash_water Wash with Cold Water filter1->wash_water recrystallize Recrystallize from 95% Ethanol wash_water->recrystallize filter2 Vacuum Filtration recrystallize->filter2 dry Dry Product filter2->dry product This compound dry->product

Caption: Base-catalyzed this compound esterification workflow.

Reaction_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products vanillin Vanillin (Phenolic -OH) vanillin_acetate This compound (Ester) vanillin->vanillin_acetate Nucleophilic Acyl Substitution acetic_anhydride Acetic Anhydride acetic_anhydride->vanillin_acetate catalyst Base (e.g., NaOH) or Acid (e.g., H₂SO₄) catalyst->vanillin_acetate byproduct Acetic Acid or Acetate Salt

Caption: Generalized reaction scheme for vanillin esterification.

References

Application Notes and Protocols: Chemoselective Reduction of Vanillin Acetate using Sodium Borohydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemoselective reduction of aldehydes in the presence of other reducible functional groups, such as esters, is a critical transformation in organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules. Vanillin acetate presents an ideal model substrate for demonstrating this selectivity. It contains both an aldehyde and an ester functional group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent that preferentially reduces aldehydes and ketones over less reactive carbonyl compounds like esters.[1][2][3] This protocol details the synthesis of this compound from vanillin, followed by its chemoselective reduction to 4-acetoxy-3-methoxybenzyl alcohol using sodium borohydride.

The reaction's selectivity stems from the greater electrophilicity of the aldehyde carbonyl carbon compared to the ester carbonyl carbon, which experiences resonance delocalization from the adjacent oxygen atom.[3] Sodium borohydride, being a less potent hydride donor than reagents like lithium aluminum hydride (LiAlH₄), possesses the requisite moderation in reactivity to discriminate between these two functional groups.[2][4]

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
VanillinC₈H₈O₃152.1581-83285
This compoundC₁₀H₁₀O₄194.1878-
Sodium BorohydrideNaBH₄37.83400 (decomposes)-
4-acetoxy-3-methoxybenzyl alcoholC₁₀H₁₂O₄196.20--
Vanillyl AlcoholC₈H₁₀O₃154.16115-
Table 2: Summary of Reported Reaction Yields
ReactionProductReported Yield (%)Reference
Reduction of VanillinVanillyl Alcohol59.74[5]
Acetylation of Vanillyl AlcoholVanillyl Acetate63.98[5]
Table 3: Key Infrared (IR) Spectroscopy Data
Functional GroupCharacteristic Absorption (cm⁻¹)Present in Reactant (this compound)?Present in Product (4-acetoxy-3-methoxybenzyl alcohol)?
O-H (alcohol)3200-3600 (broad)NoYes
C-H (aldehyde)2700-2850YesNo
C=O (aldehyde)1680-1700YesNo
C=O (ester)1735-1750YesYes
C-O (ester)1000-1300YesYes

Experimental Protocols

Protocol 1: Synthesis of this compound from Vanillin

This initial step is necessary if this compound is not commercially available.

Materials:

  • p-Vanillin

  • 10% Sodium hydroxide (NaOH) solution

  • Acetic anhydride

  • Ice

  • Ethanol

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • 125 mL Erlenmeyer flask, magnetic stir bar, stir plate, separatory funnel, filtration apparatus.

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve a measured amount of p-vanillin in 10% aqueous NaOH with stirring.[6]

  • Cool the mixture in an ice bath and add ice to the flask.

  • While stirring vigorously, add acetic anhydride dropwise.[6]

  • Continue stirring for approximately 15 minutes.[6]

  • Purification (if a solid precipitates):

    • Collect the white solid product by vacuum filtration.

    • Recrystallize the solid from ethanol.

    • Cool the recrystallized solution to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration.[6]

  • Purification (if an oil forms):

    • Transfer the mixture to a separatory funnel.

    • Extract the product twice with ethyl acetate.

    • Wash the combined organic layers with aqueous NaOH.

    • Dry the organic layer over anhydrous MgSO₄.

    • Evaporate the solvent to obtain the product.[6]

  • Allow the final product to dry completely before proceeding to the reduction step.

Protocol 2: Chemoselective Reduction of this compound

Materials:

  • This compound

  • Ethanol (or a mixture of THF and Methanol[1])

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • 50 mL round-bottom flask, magnetic stir bar, stir plate, ice bath, separatory funnel.

Procedure:

  • Dissolve a pre-weighed amount of this compound in ethanol in a 50 mL round-bottom flask containing a stir bar.[6]

  • Cool the solution in an ice bath to 0°C.[1][6]

  • Slowly add sodium borohydride (approximately 1.5 to 3 molar equivalents) to the cooled, stirring solution in small portions.[7] Caution: The reaction can be exothermic.

  • Continue stirring the reaction mixture at 0°C for 15 minutes, then remove the ice bath and stir for an additional 15-60 minutes at room temperature.[1][6][7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7]

  • Once the reaction is complete (indicated by the disappearance of the this compound spot on TLC), add 10 mL of deionized water and stir for 5 minutes.[6]

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer twice with diethyl ether.[6][7]

    • Combine the organic extracts and wash with water, followed by brine.[6]

    • Dry the organic layer over anhydrous MgSO₄.[6]

    • Decant the dried solution into a pre-weighed flask and evaporate the solvent using a rotary evaporator.

  • Determine the mass of the final product, 4-acetoxy-3-methoxybenzyl alcohol, and calculate the percentage yield.

  • Characterize the product using IR and NMR spectroscopy to confirm the selective reduction of the aldehyde.

Visualizations

Experimental_Workflow Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_isolation Isolation & Analysis A Dissolve this compound in Ethanol B Cool to 0°C in Ice Bath A->B C Slowly Add NaBH₄ B->C D Stir at 0°C then Room Temp C->D E Quench with Water D->E Reaction Complete (TLC) F Extract with Diethyl Ether E->F G Wash with Water and Brine F->G H Dry with MgSO₄ G->H I Evaporate Solvent H->I J Obtain Product Mass & Calculate Yield I->J K Characterize (TLC, IR, NMR) J->K

References

Vanillin Acetate: Application Notes and Protocols for Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin acetate, the acetate ester of vanillin, is a compound of interest for potential antimicrobial and antifungal applications. While its parent compound, vanillin, has been more extensively studied for its inhibitory effects against a range of microorganisms, specific data on the efficacy and mechanisms of this compound are not widely available in current scientific literature. These application notes provide a comprehensive guide for researchers seeking to explore the antimicrobial and antifungal properties of this compound. This document outlines protocols for the synthesis of this compound, standardized methods for evaluating its antimicrobial and antifungal activity, and a proposed mechanism of action based on the known properties of vanillin.

Quantitative Data on the Antimicrobial and Antifungal Activity of Vanillin

While specific quantitative data for this compound is limited, the following table summarizes the antimicrobial and antifungal activity of its parent compound, vanillin, against various microorganisms. This data can serve as a baseline for comparative studies with this compound.

MicroorganismTypeAssayEfficacyReference
Escherichia coliGram-negative BacteriaMIC15 mmol/L[1]
Lactobacillus plantarumGram-positive BacteriaMIC75 mmol/L[1]
Listeria innocuaGram-positive BacteriaMIC35 mmol/L[1]
Various BacteriaBacteriaMIC10 - 13.3 mM[2]
Candida albicansYeastMean MIC1250 µg/mL[3]
Cryptococcus neoformansYeastMean MIC738 µg/mL[3]
Various FungiFungiMIC12.5 - 13.3 mM[2]
Various YeastsYeastMIC5.0 - 6.7 mM[2]
Escherichia coli O157:H7Gram-negative BacteriaMIC2795 ppm[4]
Listeria monocytogenesGram-positive BacteriaMIC3002 ppm[4]
Escherichia coli, Pseudomonas aeruginosa, Enterobacter aerogenes, Salmonella entericaBacteriaMIC6 - 18 mM[5]
Candida albicans, Lactobacillus casei, Penicillium expansum, Saccharomyces cerevisiaeFungi/BacteriaMIC6 - 18 mM[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the acetylation of vanillin using acetic anhydride.[6][7]

Materials:

  • Vanillin

  • Acetic anhydride

  • Dichloromethane (DCM) or other suitable solvent

  • Dry pyridine

  • Crushed ice

  • 95% Ethanol

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve vanillin (e.g., 3.2 mmol) in dichloromethane (5-6 mL).[6]

  • Under anhydrous conditions, add acetic anhydride (e.g., 3.84 mmol) and dry pyridine (e.g., 3.84 mmol) to the solution.[6]

  • Stir the mixture for 3-4 hours at room temperature.[6]

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:Ethyl acetate (1:1).[6]

  • Once the reaction is complete, evaporate the dichloromethane.[6]

  • Pour the resulting mixture onto crushed ice to precipitate the product.[6]

  • Filter the precipitate, rinse with water, and dry.[6]

  • Recrystallize the crude product from 95% ethanol to obtain pure this compound.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of a compound against a specific bacterium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 100 mg/mL). This compound is soluble in DMSO.[7][8]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

  • Controls:

    • Positive Control: A well containing MHB and the bacterial inoculum without this compound.

    • Negative Control: A well containing MHB and the highest concentration of this compound without bacteria.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antifungal Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of the antifungal activity.

Materials:

  • This compound

  • DMSO

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Fungal spore suspension or yeast culture

  • Sterile Petri dishes

  • Sterile cork borer

Procedure:

  • Preparation of Fungal Plates:

    • Pour molten PDA into sterile Petri dishes and allow it to solidify.

    • Prepare a fungal inoculum (spore suspension or yeast culture) and spread it evenly over the surface of the agar plates.

  • Well Preparation: Use a sterile cork borer to create uniform wells in the agar.

  • Application of this compound:

    • Prepare different concentrations of this compound in DMSO.

    • Add a fixed volume (e.g., 100 µL) of each concentration into the respective wells.

  • Controls:

    • Positive Control: A well containing a known antifungal agent.

    • Negative Control: A well containing only DMSO.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours, or until fungal growth is evident.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.

Proposed Mechanism of Action

While the specific signaling pathways affected by this compound have not been elucidated, its mechanism of action is likely similar to that of vanillin. Phenolic compounds like vanillin are known to be membrane-active.[6] The primary mode of action is believed to involve the disruption of the cytoplasmic membrane of microbial cells.[6] This can lead to:

  • Increased Membrane Permeability: Alteration of the membrane structure, leading to leakage of intracellular components such as ions, ATP, and nucleic acids.

  • Dissipation of Ion Gradients: Disruption of the proton motive force and ion gradients across the membrane, which are essential for cellular processes like ATP synthesis and transport.

  • Inhibition of Respiration: Interference with the electron transport chain and respiratory enzymes located in the cell membrane.

  • Enzyme Inactivation: Direct interaction with and inactivation of essential enzymes within the cell.[6]

  • Damage to Genetic Material: Potential for interaction with and damage to DNA and RNA.[6]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Vanillin Vanillin Reaction Stir at Room Temp (3-4 hours) Vanillin->Reaction Reagents Acetic Anhydride Pyridine DCM Reagents->Reaction TLC Monitor with TLC Reaction->TLC Evaporation Evaporate Solvent TLC->Evaporation Precipitation Precipitate with Crushed Ice Evaporation->Precipitation Filtration Filter and Wash Precipitation->Filtration Recrystallization Recrystallize from 95% Ethanol Filtration->Recrystallization VanillinAcetate Pure this compound Recrystallization->VanillinAcetate Experimental_Workflow cluster_prep Preparation cluster_assay Antimicrobial/Antifungal Assay cluster_analysis Data Analysis Compound This compound Stock Solution MIC Broth Microdilution (MIC Determination) Compound->MIC Diffusion Agar Well Diffusion Compound->Diffusion Microorganism Bacterial/Fungal Inoculum Microorganism->MIC Microorganism->Diffusion MIC_Result Determine MIC Value MIC->MIC_Result Zone_Result Measure Zone of Inhibition Diffusion->Zone_Result Mechanism_of_Action cluster_cell Microbial Cell CellMembrane Cell Membrane Cytoplasm Cytoplasm CellMembrane->Cytoplasm Increased Permeability (Leakage of contents) Enzymes Essential Enzymes CellMembrane->Enzymes Inhibition of Membrane-Bound Enzymes DNA Genetic Material VanillinAcetate This compound VanillinAcetate->CellMembrane Disruption VanillinAcetate->DNA Potential Damage VanillinAcetate->Enzymes Inactivation

References

Vanillin Acetate: A Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vanillin acetate, a derivative of the widely used flavoring agent vanillin, is emerging as a valuable and versatile building block in the synthesis of novel pharmaceutical compounds. Its chemical structure, featuring an aldehyde, an ether, and an acetate group, provides multiple reactive sites for further chemical modifications, enabling the creation of a diverse range of derivatives with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent transformation into biologically active molecules, with a focus on its potential in anticancer and antimicrobial drug discovery.

Data Presentation

The following tables summarize key quantitative data from the synthesis of this compound and its derivatives.

Table 1: Synthesis of this compound from Vanillin

Reaction ConditionStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
BasicVanillinAcetic anhydride, PyridineDichloromethane3-4 hoursRoom Temp.Not specified[1]
BasicVanillinAcetic anhydride, NaOHWater20 minutesNot specified58.10%[2]

Table 2: Spectroscopic Data for this compound

TechniqueKey Peaks/ShiftsReference
IR (cm⁻¹)~1695 (C=O, acetyl)[1]
¹H-NMR (ppm)~2.29 (s, 3H, -COCH₃)[1]

Table 3: Synthesis of Acetyl Nitro Vanillin from this compound

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
This compoundFuming Nitric AcidDichloromethane1-2 hours-5 to -10 °CNot specified[1]

Table 4: Synthesis of Schiff Bases from Acetyl Nitro Vanillin

Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
Acetyl Nitro VanillinVarious AminesEthanol2-3 hoursAmbient37-53%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of vanillin to produce this compound under basic conditions.[1]

Materials:

  • Vanillin (3.2 mmol)

  • Dichloromethane (DCM) (5-6 mL)

  • Acetic anhydride (3.84 mmol)

  • Dry pyridine (3.84 mmol)

  • Crushed ice

  • 95% Ethanol

Procedure:

  • Dissolve vanillin in dichloromethane in a round-bottom flask.

  • Add acetic anhydride and dry pyridine to the solution under anhydrous conditions.

  • Stir the mixture for 3-4 hours at room temperature.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl acetate solvent system.

  • Evaporate the dichloromethane solvent.

  • Pour the resulting mixture onto crushed ice to precipitate the product.

  • Filter the precipitate and rinse with water.

  • Dry the precipitate and recrystallize from 95% ethanol to obtain pure this compound.

Protocol 2: Synthesis of Acetyl Nitro Vanillin

This protocol details the nitration of this compound.[1]

Materials:

  • This compound (2.59 mmol)

  • Dichloromethane (DCM) (5 mL)

  • Fuming nitric acid (2 mL)

  • Ice-cold water

Procedure:

  • Dissolve acetyl vanillin in dichloromethane in a flask.

  • Cool the mixture in an ice bath to -5 to -10°C and stir until a clear solution is obtained.

  • Slowly add fuming nitric acid to the reaction mixture.

  • Stir the reaction for 1-2 hours at room temperature.

  • For workup, add ice-cold water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to yield acetyl nitro vanillin.

  • Monitor the reaction completion by TLC using a 1:1 Hexane:Ethyl acetate solvent system.

Protocol 3: Synthesis of Schiff Bases from Acetyl Nitro Vanillin

This protocol outlines the synthesis of Schiff bases from acetyl nitro vanillin and various amines.[1]

Materials:

  • Acetyl nitro vanillin (0.418 mmol)

  • Ethanol (25 mL)

  • Various substituted amines (0.428 mmol)

Procedure:

  • Dissolve an equimolar mixture of acetyl nitro vanillin in ethanol.

  • Add the respective amine to the mixture.

  • Stir the reaction for 2-3 hours at ambient temperature.

  • Monitor the completion of the reaction by TLC using a 1:1 Hexane:Ethyl acetate solvent system.

  • Evaporate the solvent to collect the oily Schiff base compounds.

Signaling Pathway and Mechanism of Action

Vanillin derivatives have shown promise in modulating key signaling pathways implicated in cancer. One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer. A vanillin derivative, 4-(1H-imidazo[4,5-f][3][4]-phenanthrolin-2-yl)-2-methoxyphenol (IPM711), has been shown to suppress the growth of HT29 colorectal cancer cells by inhibiting this pathway.[2][3] While not a direct derivative of this compound, its synthesis starts from vanillin, highlighting the potential of vanillin-based scaffolds in targeting this critical cancer pathway.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Fzd Frizzled (Fzd) Wnt->Fzd Binds Dvl Dishevelled (Dvl) Fzd->Dvl Activates LRP LRP5/6 Destruction_Complex Destruction Complex (GSK-3β, Axin, APC) Dvl->Destruction_Complex Inhibits GSK3b GSK-3β Axin Axin APC APC beta_catenin β-catenin Proteasome Proteasome beta_catenin->Proteasome Degraded beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates and Translocates Destruction_Complex->beta_catenin Phosphorylates for Degradation IPM711 Vanillin Derivative (IPM711) IPM711->Fzd Binds to receptor (Inhibits Wnt binding) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Proliferation Cell Proliferation, Invasion, Migration Target_Genes->Proliferation

Caption: Wnt/β-catenin signaling pathway and its inhibition by a vanillin derivative.

Experimental and Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described in this application note.

Synthesis_Workflow cluster_synthesis Synthetic Pathway from Vanillin Vanillin Vanillin Vanillin_Acetate This compound Vanillin->Vanillin_Acetate Acetylation (Protocol 1) Acetyl_Nitro_Vanillin Acetyl Nitro Vanillin Vanillin_Acetate->Acetyl_Nitro_Vanillin Nitration (Protocol 2) Schiff_Bases Schiff Bases (Antimicrobial Agents) Acetyl_Nitro_Vanillin->Schiff_Bases Condensation with Amines (Protocol 3) Experimental_Workflow cluster_experiment General Experimental Workflow Start Start: Starting Material Reaction Reaction with Reagents in Solvent Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Workup & Precipitation Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (IR, NMR, etc.) Purification->Characterization End End: Pure Product Characterization->End

References

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for Purity Analysis of Vanillin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the determination of vanillin acetate purity using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This compound, a key flavoring agent and chemical intermediate, requires accurate purity assessment for quality control.[1][2] This method facilitates the separation of this compound from common impurities, such as residual vanillin and other related substances. The protocol outlines the necessary apparatus, reagent preparation, chromatographic conditions, and data analysis procedures to ensure reliable and reproducible results.

Principle

This method employs RP-HPLC with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains analytes based on their hydrophobicity. A mobile phase consisting of an acidified water/acetonitrile gradient is used to elute the compounds. This compound, being less polar than potential impurities like vanillin or vanillic acid, will have a different retention time, allowing for distinct separation.[3][4] Purity is determined by comparing the peak area of the main component to the total area of all peaks detected in the chromatogram (area percent method).

Apparatus and Materials

2.1 Apparatus

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Gradient pumping system

    • Autosampler or manual injector

    • Column thermostat

    • Photodiode Array (PDA) or UV-Vis Detector

    • Chromatography Data System (CDS) software

2.2 Chemicals and Reagents

  • This compound Reference Standard (>98% purity)

  • Vanillin (for impurity spiking/identification, optional)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Glacial Acetic Acid (Analytical Grade)[4]

2.3 Consumables

  • Analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • HPLC vials with caps

  • Syringe filters (0.45 µm, Nylon or PTFE)

Experimental Protocol

3.1 Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size[5][6]
Mobile Phase A 0.2% Acetic Acid in Water (v/v)[3][7]
Mobile Phase B Acetonitrile
Gradient Elution 0-10 min: 30-80% B; 10-12 min: 80% B; 12.1-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 280 nm[4][8][9]
Run Time 15 minutes

3.2 Preparation of Solutions

  • Mobile Phase A: Add 2.0 mL of glacial acetic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water. Mix thoroughly and degas before use.

  • Standard Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.[4]

    • This stock solution has a concentration of 100 µg/mL. Further dilutions can be made for linearity checks if required.

  • Sample Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4][5]

3.3 System Suitability

Before sample analysis, perform a system suitability test by injecting the Standard Solution five times. The system is deemed ready for analysis if the following criteria are met:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Tailing Factor (Asymmetry): 0.8 - 1.5

  • Theoretical Plates (N): > 2000

3.4 Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure no carryover or system contamination.

  • Inject the Standard Solution to determine the retention time of this compound.

  • Inject the prepared Sample Solution.

  • Record the chromatograms and integrate all peaks.

Data Presentation and Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that from the standard chromatogram. Calculate the purity using the area normalization formula below.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

The results of a typical analysis are summarized in the table below.

ComponentRetention Time (min)Peak Area (mAU*s)Area %
Vanillin4.5215,4300.85
This compound 8.75 1,795,600 98.87
Unknown Impurity 110.125,1200.28

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol, from sample preparation to final data analysis.

G cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing start Start weigh Weigh Sample & Reference Standard start->weigh dissolve Dissolve in Methanol (Volumetric Flask) weigh->dissolve filter Filter Sample Solution (0.45 µm Syringe Filter) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection at 280 nm separate->detect acquire Data Acquisition (CDS) detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate Purity (% Area) integrate->calculate end End calculate->end

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Application Notes and Protocols for Vanillin Acetate as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of vanillin acetate as a fragrance ingredient in cosmetic formulations. This document details its chemical properties, recommended usage levels, stability profile, and safety considerations. Furthermore, detailed experimental protocols are provided for the quality control, stability, and safety assessment of this compound in cosmetic products.

Introduction to this compound in Cosmetics

This compound (4-formyl-2-methoxyphenyl acetate) is an aromatic ester derived from vanillin.[1] It is utilized in the cosmetic industry as a fragrance ingredient, imparting a mild, sweet, creamy, and slightly fruity-balsamic vanilla-like aroma to a wide range of products, including perfumes, creams, and lotions.[2][3][4] Compared to vanillin, this compound offers improved thermal stability, making it a valuable component in formulations that may be subjected to heating during manufacturing.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, ensuring compatibility with other ingredients and predicting its behavior in various cosmetic bases.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 4-Formyl-2-methoxyphenyl acetate[1]
Synonyms Acetylvanillin, Vanillyl acetate[1][4]
CAS Number 881-68-5[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white crystalline solid[5]
Odor Profile Mild, sweet, creamy, vanilla-like, powdery, heliotrope nuance[3][4][6]
Melting Point 77-81 °C[5]
Boiling Point 287-288 °C at 760 mmHg[4]
Solubility Soluble in alcohol and ethers; slightly soluble in water[4][5]
Flash Point 124.44 °C (256.00 °F) TCC[4]

Application in Cosmetic Formulations

This compound is a versatile fragrance ingredient suitable for both leave-on and rinse-off cosmetic products.

  • Incorporation: this compound, being a crystalline solid, should be pre-dissolved in a suitable solvent (e.g., ethanol, propylene glycol, or a portion of the oil phase) before being incorporated into the main formulation. This ensures uniform distribution and prevents crystallization in the final product.

  • pH Stability: The stability of the ester linkage in this compound can be influenced by pH. It is advisable to maintain the pH of the final formulation within a weakly acidic to neutral range (pH 5-7) to minimize the risk of hydrolysis.

  • Compatibility: this compound is generally compatible with a wide range of cosmetic ingredients. However, as with any fragrance ingredient, it is crucial to conduct compatibility studies with the specific formulation base and packaging to assess any potential interactions that may affect the fragrance profile, color, or overall product stability.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the quality, stability, and safety of this compound for cosmetic applications.

This protocol outlines a method for the quantitative determination of this compound in raw material and finished cosmetic products.

Objective: To determine the purity of this compound raw material and its concentration in a cosmetic formulation.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18)

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • Centrifuge

Chromatographic Conditions:

  • Mobile Phase: Methanol and 1.5% (v/v) acetic acid in water (35:65 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (or controlled at 25 °C)

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation (Cosmetic Product):

    • Creams/Lotions: Accurately weigh 1.0 g of the product into a 10 mL volumetric flask. Add 5 mL of methanol, and sonicate for 15 minutes to extract the this compound. Allow to cool to room temperature and dilute to volume with methanol. Centrifuge the extract at 3000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Aqueous/Clear Formulations: Accurately weigh 1.0 g of the product into a 10 mL volumetric flask and dilute to volume with methanol. Mix thoroughly. Centrifuge if necessary and filter through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard solutions and the prepared sample solution into the HPLC system.

    • Record the peak areas of the this compound peaks.

  • Calculation:

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

    • Calculate the percentage of this compound in the original cosmetic product using the following formula:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Standard_Prep Prepare this compound Reference Standards HPLC_Injection Inject Standards & Samples into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Extract this compound from Cosmetic Product Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatographic Data at 280 nm HPLC_Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Concentration_Calc Calculate this compound Concentration in Sample Calibration_Curve->Concentration_Calc

Caption: Workflow for HPLC Purity Assessment of this compound.

Stability testing is crucial to ensure that the fragrance remains effective and the product remains safe and aesthetically pleasing throughout its shelf life.

Objective: To evaluate the physical and chemical stability of a cosmetic formulation containing this compound under accelerated and real-time conditions.

Methodology:

  • Prepare three batches of the final cosmetic formulation containing this compound.

  • Store the samples in their final packaging under the conditions outlined in Table 2. [9]3. Evaluate the samples at initial, 1, 2, and 3-month time points for accelerated conditions, and at initial, 3, 6, 12, and 24-month time points for real-time conditions.

Table 2: Storage Conditions for Physical and Chemical Stability Testing

ConditionTemperatureRelative HumidityDuration
Accelerated 40°C ± 2°C75% ± 5%3 Months
Real-Time 25°C ± 2°C60% ± 5%24 Months
Freeze-Thaw Cycle -10°C to 25°C-3 Cycles (24h at each temp)

Evaluation Parameters:

  • Appearance: Visual assessment for color change, phase separation, and crystallization.

  • Odor: Olfactory assessment by a trained sensory panel to detect any changes in the fragrance profile.

  • pH: Measurement using a calibrated pH meter.

  • Viscosity: Measurement using a viscometer at a specified spindle speed and temperature.

  • Assay of this compound: Quantification using the HPLC method described in section 4.1.

Objective: To assess the impact of light exposure on the stability of this compound in the cosmetic formulation.

Methodology:

  • Place the cosmetic product in its final transparent or semi-transparent packaging.

  • As a control, wrap an identical sample in aluminum foil to protect it from light.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • After the exposure period, evaluate the samples for changes in appearance, odor, and the concentration of this compound using the HPLC method.

Stability_Testing_Workflow Start Prepare 3 Batches of Cosmetic Formulation Storage Store Samples under Different Conditions Start->Storage Accelerated Accelerated (40°C, 75% RH) Storage->Accelerated Real_Time Real-Time (25°C, 60% RH) Storage->Real_Time Freeze_Thaw Freeze-Thaw (-10°C to 25°C) Storage->Freeze_Thaw Evaluation Evaluate at Specified Time Points Accelerated->Evaluation Real_Time->Evaluation Freeze_Thaw->Evaluation Parameters Appearance Odor pH Viscosity Assay Evaluation->Parameters

Caption: General Workflow for Cosmetic Stability Testing.

The Human Repeated Insult Patch Test (HRIPT) is a standard method to evaluate the skin sensitization potential of a cosmetic ingredient.

Objective: To determine if this compound has the potential to induce skin sensitization in human subjects.

Methodology (based on the RIFM HRIPT protocol): [2][3][6]

  • Panelists: A panel of approximately 100 healthy adult volunteers with no known skin conditions.

  • Test Material: this compound at a predetermined concentration in a suitable vehicle (e.g., 75% diethyl phthalate/25% ethanol). The concentration should be non-irritating.

  • Induction Phase:

    • Apply a patch containing the test material to the upper back of each panelist for 24 hours.

    • After 24 hours, remove the patch and allow a 24-hour rest period.

    • Repeat this procedure three times a week for three consecutive weeks, for a total of nine applications at the same site.

  • Rest Period: A two-week rest period with no applications.

  • Challenge Phase:

    • Apply a challenge patch with the same test material to a naive site on the upper back for 24 hours.

    • Evaluate the challenge site for any signs of a reaction (erythema, edema) at 48 and 72 hours after patch application.

  • Re-challenge (if necessary): If a reaction is observed during the challenge phase, a re-challenge may be performed to confirm the result.

Interpretation: The absence of reactions at the challenge site indicates that this compound did not induce skin sensitization under the test conditions. The development of a reaction at the challenge site that was not present during the induction phase suggests a potential for sensitization.

HRIPT_Protocol Induction Induction Phase (3 weeks, 9 applications at the same site) Rest Rest Period (2 weeks) Induction->Rest 24h application, 24h rest Challenge Challenge Phase (1 application at a naive site) Rest->Challenge Evaluation Evaluation (48h & 72h post-application) Challenge->Evaluation

Caption: Phases of the Human Repeated Insult Patch Test (HRIPT).

Sensory Perception and Signaling Pathways

The perception of this compound's fragrance is initiated by its interaction with olfactory receptors in the nasal cavity. While specific research on this compound is limited, the mechanism is expected to be similar to that of vanillin. Vanillin is known to activate G-protein coupled olfactory receptors, which triggers a downstream signaling cascade leading to the perception of its characteristic aroma. [2] While the primary interaction in cosmetics is olfactory, dermal interactions are also possible. Vanillin has been shown to interact with transient receptor potential (TRP) channels in the skin, which are involved in sensory perception. [10]The potential for this compound to interact with these or other skin receptors is an area for further research.

Olfactory_Signaling Vanillin_Acetate This compound (Odorant) OR Olfactory Receptor (GPCR) Vanillin_Acetate->OR Binds to G_Protein G-protein Activation (Gαolf) OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP Increased cAMP Levels AC->cAMP Ion_Channel Opening of Cation Channels cAMP->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Simplified Olfactory Signaling Pathway for Fragrance Perception.

Conclusion

This compound is a valuable fragrance ingredient for the cosmetic industry, offering a desirable aroma profile and enhanced stability. Proper formulation considerations and thorough quality, stability, and safety testing are essential to ensure the successful incorporation of this compound into cosmetic products. The protocols provided in these application notes offer a framework for the comprehensive evaluation of this ingredient.

References

Troubleshooting & Optimization

Troubleshooting common side reactions in vanillin acetylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common side reactions and issues encountered during the acetylation of vanillin. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction under basic conditions resulted in a low yield of acetylvanillin and two unexpected polar byproducts observed on my TLC plate. What are these byproducts and how can I avoid them?

A: The most likely side reaction under basic conditions is the Cannizzaro reaction. Vanillin, which lacks an alpha-hydrogen, can undergo disproportionation in the presence of a strong base to yield vanillyl alcohol and vanillic acid.

  • Troubleshooting:

    • Control Base Concentration: The Cannizzaro reaction is highly dependent on the concentration of the base. Use the minimum effective concentration of a milder base like sodium carbonate or pyridine instead of strong bases like sodium hydroxide.

    • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of the Cannizzaro reaction, which typically requires higher activation energy than the desired acetylation.

    • Order of Reagent Addition: Add the acetic anhydride to the solution of vanillin in a non-aqueous solvent with a base like pyridine. Adding the base last to an aqueous solution of vanillin can promote the Cannizzaro reaction.

Q2: I performed the acetylation under acidic conditions and obtained a product with a different NMR spectrum than expected for pure acetylvanillin. What could this side product be?

A: Under acidic conditions, the aldehyde group of vanillin can react with acetic anhydride to form a geminal diacetate. This results in the formation of 4-acetoxy-3-methoxybenzylidene diacetate, sometimes referred to informally as "vanillin triacetate" as three acetyl groups have been added to the original vanillin molecule.

  • Troubleshooting:

    • Use a Milder Catalyst: Strong acids like sulfuric acid can promote the formation of the geminal diacetate. Consider using a milder Lewis acid catalyst or performing the reaction under basic or neutral conditions if this side product is problematic.

    • Limit Reaction Time and Temperature: Extended reaction times and elevated temperatures can favor the formation of the diacetate. Monitor the reaction closely by TLC and quench it as soon as the starting vanillin is consumed.

    • Control Stoichiometry: Use a stoichiometric amount of acetic anhydride relative to the hydroxyl group of vanillin. A large excess of acetic anhydride can drive the formation of the geminal diacetate.

Q3: My final product is an oil and won't crystallize, or it has a lower melting point than the reported 77-79°C for acetylvanillin. How can I purify my product?

A: Oily products or those with a depressed melting point are indicative of impurities, likely the side products mentioned above or residual starting materials and reagents.

  • Purification Strategies:

    • Recrystallization: Acetylvanillin can be recrystallized from 95% ethanol or a mixture of ethanol and water.[1] This is often effective at removing small amounts of impurities.

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a reliable method. A solvent system such as hexane:ethyl acetate can be used to separate acetylvanillin from more polar side products like vanillyl alcohol and vanillic acid, and from the less polar geminal diacetate.

    • Aqueous Wash: If the reaction was performed under basic conditions, washing the organic extract with a mild acidic solution (e.g., dilute HCl) can help remove any remaining vanillic acid (as its carboxylate salt). Conversely, a wash with a sodium bicarbonate solution can help remove acidic impurities.

Data Presentation

Reaction ConditionSide ReactionByproductsTypical Yield of ByproductsMitigation Strategies
Basic (e.g., NaOH) Cannizzaro ReactionVanillyl alcohol & Vanillic acidCan be significant, especially with strong bases and high temperatures.Use milder bases (pyridine, Na2CO3), lower reaction temperature, control stoichiometry.
Acidic (e.g., H2SO4) Geminal Diacetate Formation4-acetoxy-3-methoxybenzylidene diacetateFormation is favored by strong acids and excess acetic anhydride.Use milder acid catalysts, control reaction time and temperature, use stoichiometric reagents.

Experimental Protocols

Key Experiment 1: Acetylation of Vanillin under Basic Conditions (Pyridine)
  • Dissolve vanillin (1.0 eq) in dichloromethane (DCM) under anhydrous conditions.[1]

  • To this solution, add dry pyridine (1.2 eq) followed by acetic anhydride (1.2 eq).[1]

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) using a 1:1 hexane:ethyl acetate solvent system.[1]

  • Upon completion, evaporate the DCM under reduced pressure.

  • Pour the residue onto crushed ice and stir until a precipitate forms.[1]

  • Filter the precipitate, wash thoroughly with cold water, and dry.[1]

  • Recrystallize the crude product from 95% ethanol to obtain pure acetylvanillin.[1]

Key Experiment 2: Acetylation of Vanillin under Acidic Conditions
  • Dissolve vanillin (1.0 eq) in acetic anhydride (3.0 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) while cooling the mixture in an ice bath.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Pour the mixture into a beaker containing ice-cold water and stir vigorously to precipitate the product.

  • Filter the solid, wash with cold water until the filtrate is neutral, and dry.

  • Purify the product by recrystallization from 95% ethanol or by column chromatography if significant side product formation is observed.

Visualizations

Signaling Pathways and Experimental Workflows

Vanillin_Acetylation_Main_Reaction Vanillin Vanillin Acetylvanillin Acetylvanillin (Product) Vanillin->Acetylvanillin Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylvanillin Base_Catalyst Base (e.g., Pyridine) Base_Catalyst->Acetylvanillin Acetic_Acid Acetic Acid (Byproduct)

Caption: Main reaction pathway for the acetylation of vanillin.

Cannizzaro_Side_Reaction Vanillin Vanillin (2 eq) Vanillyl_Alcohol Vanillyl Alcohol Vanillin->Vanillyl_Alcohol Reduction Vanillic_Acid Vanillic Acid Vanillin->Vanillic_Acid Oxidation Strong_Base Strong Base (e.g., NaOH) Strong_Base->Vanillyl_Alcohol Strong_Base->Vanillic_Acid

Caption: Cannizzaro side reaction under strong basic conditions.

Acidic_Side_Reaction Acetylvanillin Acetylvanillin Geminal_Diacetate 4-acetoxy-3-methoxybenzylidene diacetate Acetylvanillin->Geminal_Diacetate Reaction at Aldehyde Acetic_Anhydride Acetic Anhydride (Excess) Acetic_Anhydride->Geminal_Diacetate Acid_Catalyst Acid Catalyst (H+) Acid_Catalyst->Geminal_Diacetate

Caption: Geminal diacetate formation under acidic conditions.

Troubleshooting_Workflow start Low Yield or Impure Product reaction_condition Check Reaction Conditions start->reaction_condition basic Basic Conditions reaction_condition->basic Base? acidic Acidic Conditions reaction_condition->acidic Acid? cannizzaro Suspect Cannizzaro Reaction basic->cannizzaro geminal_diacetate Suspect Geminal Diacetate Formation acidic->geminal_diacetate solution_basic Lower Temperature Use Milder Base Control Stoichiometry cannizzaro->solution_basic solution_acidic Use Milder Catalyst Limit Reaction Time Control Stoichiometry geminal_diacetate->solution_acidic purification Purify Product: - Recrystallization - Column Chromatography solution_basic->purification solution_acidic->purification

Caption: A logical workflow for troubleshooting vanillin acetylation.

References

Technical Support Center: Optimizing Vanillin Esterification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of vanillin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My vanillin esterification yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in vanillin esterification can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The esterification reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. However, be aware that excessive heat can lead to side product formation, especially under acidic conditions.[1]

  • Catalyst Inefficiency: The choice and amount of catalyst are crucial. For base-catalyzed reactions with acetic anhydride, ensure the sodium hydroxide solution is fresh and of the correct concentration. For acid-catalyzed reactions, ensure the sulfuric acid is concentrated. Other catalysts like 4-dimethylaminopyridine (DMAP) or sodium acetate can also be effective.[2]

  • Hydrolysis of Acylating Agent: Acylating agents like acetic anhydride and acyl chlorides are sensitive to moisture. Ensure you use dry glassware and reagents to prevent hydrolysis of the acylating agent, which would reduce its availability for the esterification reaction.

  • Losses During Work-up and Purification: Significant product loss can occur during extraction and recrystallization. Ensure proper phase separation during extractions and minimize the amount of solvent used for recrystallization to avoid dissolving a substantial portion of your product. When filtering, wash the collected solid with ice-cold solvent to minimize product loss.[3][4]

  • Reversibility of the Reaction: Esterification is a reversible reaction. To drive the equilibrium towards the product side, you can use an excess of one of the reactants (usually the less expensive one) or remove one of the products (e.g., water, if formed) as the reaction progresses.

Q2: I am observing unexpected side products in my reaction, particularly under acidic conditions. What are they and how can I avoid them?

A2: Under acidic conditions, the esterification of vanillin with acetic anhydride can lead to the formation of vanillin triacetate, where the aldehyde group also reacts.[4] This is because the aldehyde functional group can react with the anhydride under acidic catalysis.[5]

  • To favor the formation of vanillin acetate (esterification of only the phenolic hydroxyl group), basic conditions are generally preferred. The base-catalyzed reaction is a more straightforward esterification and typically does not produce significant side products at the aldehyde group.[2][5]

  • If you must use acidic conditions, consider using a milder acid catalyst or carefully controlling the reaction temperature and time to minimize the formation of the triacetate.

Q3: My product is not crystallizing during the purification step. What should I do?

A3: Failure to crystallize is a common issue in organic synthesis. Here are some techniques to induce crystallization:

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]

  • Seeding: If you have a small amount of the solid product from a previous successful experiment, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.

  • Reducing the Temperature: Ensure the solution is thoroughly cooled in an ice bath. Lower temperatures decrease the solubility of the product, promoting crystallization.[4]

  • Reducing the Solvent Volume: If you have used too much solvent for recrystallization, you can carefully evaporate some of it to increase the concentration of your product in the solution.

  • Adding an Anti-Solvent: If your product is soluble in the recrystallization solvent but insoluble in another solvent that is miscible with the first, you can slowly add the "anti-solvent" to the solution to induce precipitation.

Q4: What is the difference between using an acid anhydride versus an acyl chloride as the acylating agent for vanillin esterification?

A4: Both acid anhydrides (like acetic anhydride) and acyl chlorides are effective for esterifying vanillin, but they have different reactivities and handling requirements.

  • Reactivity: Acyl chlorides are generally more reactive than acid anhydrides.[7] This can lead to faster reaction times but may also result in more vigorous reactions that can be difficult to control.

  • Byproducts: The reaction with an acyl chloride produces hydrogen chloride (HCl) gas, which is corrosive and needs to be handled in a fume hood.[7] The reaction with an acid anhydride produces a carboxylic acid as a byproduct, which is generally less hazardous.

  • Reaction Conditions: Due to their high reactivity, reactions with acyl chlorides can often be carried out at room temperature. Reactions with acid anhydrides may require gentle warming to proceed at a reasonable rate.[7]

Q5: Are there any "green" or more environmentally friendly methods for vanillin esterification?

A5: Yes, enzymatic esterification is a promising green alternative to traditional chemical methods. Lipases are commonly used enzymes that can catalyze the esterification of vanillin under mild reaction conditions (lower temperatures and neutral pH). This approach avoids the use of harsh acids or bases and can lead to high selectivity and easier product purification.[8]

Quantitative Data Presentation

The following tables summarize typical reaction conditions and reported yields for the esterification of vanillin with acetic anhydride under different catalytic conditions.

Table 1: Comparison of Acidic vs. Basic Catalysis in this compound Synthesis

ParameterAcidic ConditionsBasic Conditions
Vanillin 1.5 g1.5 g
Acetic Anhydride 10 mL4 mL
Catalyst 10 drops 1.0M H₂SO₄25 mL 10% NaOH
Solvent Acetic Acid (10 mL)Water
Reaction Time 1 hour20 minutes
Temperature Room TemperatureRoom Temperature (with crushed ice)
Reported Yield ~83.83% - 138.3%~34.35% - 93.71%

Note: Yields can vary significantly based on experimental execution and purification efficiency.[4][9]

Table 2: Effect of Different Catalysts on the Esterification of Vanillin with Acetic Anhydride

CatalystDegree of Esterification (%)
DMAP 66.89 ± 0.21
Sodium Acetate 55.28 ± 0.21
Sulfuric Acid Not specified, but noted to cause side reactions

Data adapted from a study on lignin model compounds. The degree of esterification was determined by UV spectrophotometry.[2]

Experimental Protocols

Protocol 1: Base-Catalyzed Esterification of Vanillin with Acetic Anhydride [4]

  • Dissolution: Dissolve 1.5 g of vanillin in 25 mL of 10% aqueous sodium hydroxide in a 250 mL Erlenmeyer flask.

  • Cooling and Reagent Addition: Add approximately 30 g of crushed ice to the solution, followed by the addition of 4 mL of acetic anhydride.

  • Reaction: Stopper the flask and shake it intermittently over a 20-minute period. A milky white precipitate of vanillyl acetate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with three portions of 5 mL of ice-cold water.

  • Purification: Recrystallize the crude product from a minimal amount of warm 95% ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and allow them to air dry completely.

Protocol 2: Acid-Catalyzed Esterification of Vanillin with Acetic Anhydride [4]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 1.5 g of vanillin in 10 mL of acetic acid.

  • Catalyst Addition: While stirring, slowly add 10 drops of 1.0 M sulfuric acid to the mixture.

  • Reaction: Stir the mixture for 1 hour at room temperature using a magnetic stirrer.

  • Precipitation: Cool the flask in an ice bath for 4-5 minutes. Add 35 mL of ice-cold water to the mixture and shake to induce crystallization.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crystals with three portions of 5 mL of ice-cold water.

  • Purification and Drying: Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) and dry the purified crystals.

Visualizations

experimental_workflow cluster_base Base-Catalyzed Protocol cluster_acid Acid-Catalyzed Protocol b1 Dissolve Vanillin in 10% NaOH b2 Add Ice and Acetic Anhydride b1->b2 b3 Shake for 20 min b2->b3 b4 Vacuum Filter b3->b4 b5 Wash with Ice-Cold Water b4->b5 b6 Recrystallize from Ethanol b5->b6 b7 Dry Product b6->b7 a1 Dissolve Vanillin in Acetic Acid a2 Add H₂SO₄ a1->a2 a3 Stir for 1 hour a2->a3 a4 Cool and Add Ice-Cold Water a3->a4 a5 Vacuum Filter a4->a5 a6 Wash with Ice-Cold Water a5->a6 a7 Recrystallize a6->a7 a8 Dry Product a7->a8

Caption: Experimental workflows for base- and acid-catalyzed vanillin esterification.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Product Yield cause1 Incomplete Reaction start->cause1 cause2 Catalyst Issue start->cause2 cause3 Hydrolysis of Acylating Agent start->cause3 cause4 Loss During Work-up start->cause4 sol1 Increase Reaction Time/Temperature cause1->sol1 sol2 Check Catalyst Concentration/Freshness cause2->sol2 sol3 Use Dry Glassware/Reagents cause3->sol3 sol4 Optimize Purification (e.g., minimal solvent) cause4->sol4

Caption: Troubleshooting guide for low yield in vanillin esterification.

References

How to remove impurities from synthetic vanillin acetate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Synthetic Vanillin Acetate Purification. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: Common impurities in synthetic this compound typically arise from the starting materials and byproducts of the acetylation reaction.[1][2] The primary impurities include:

  • Unreacted Vanillin: The starting material for the synthesis.

  • Acetic Anhydride: The acetylating agent.

  • Acetic Acid: A byproduct of the reaction of acetic anhydride with the phenolic hydroxyl group of vanillin.

  • Other Related Compounds: Depending on the purity of the initial vanillin, trace amounts of compounds like vanillic acid, vanillyl alcohol, and guaiacol may also be present.[3]

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for this compound, analogous to its precursor vanillin, are recrystallization, liquid-liquid extraction, and column chromatography.[4] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A highly effective method for quantifying this compound and separating it from impurities.[3][5][6]

  • Gas Chromatography (GC): Useful for detecting volatile impurities and assessing overall purity.[3]

  • Melting Point Analysis: Pure this compound has a distinct melting point of approximately 77-79 °C.[7] A broad or depressed melting range indicates the presence of impurities.[8]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively check for the presence of impurities and monitor the progress of a purification process.[9]

Troubleshooting Guides

Recrystallization Issues

Q4: My this compound is "oiling out" instead of crystallizing during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute.[8] To resolve this:

  • Add more solvent: Increase the volume of the hot solvent to ensure the compound remains dissolved.

  • Reheat the solution: Gently heat the mixture until the oil completely redissolves.

  • Cool slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation.

  • Scratch the flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[8]

  • Use a different solvent system: Consider a solvent with a lower boiling point or a two-solvent system. For instance, dissolving the compound in a minimal amount of a good solvent (like ethanol) and then adding a poor solvent (like water) until the solution becomes cloudy can be effective.[10]

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

A5: Low recovery can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. To fix this, you can evaporate some of the solvent and attempt to recrystallize again.[10]

  • Premature crystallization: If crystals form during hot filtration, you may lose product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[11]

  • Washing with the wrong solvent: When washing the collected crystals, always use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[10]

Liquid-Liquid Extraction Issues

Q6: An emulsion has formed during my liquid-liquid extraction. How can I break it?

A6: Emulsions are a common issue in extractions involving aqueous and organic layers. To break an emulsion:

  • Be patient: Allow the separatory funnel to stand for some time; the layers may separate on their own.

  • Agitate gently: Gently swirl or rock the funnel instead of vigorous shaking.

  • Add brine: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Filter: For persistent emulsions, filtering the mixture through a pad of celite or glass wool can be effective.

Q7: I am unsure of which layer is the organic layer and which is the aqueous layer. How can I tell?

A7: A simple way to identify the layers is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer. Typically, solvents less dense than water (e.g., ethyl acetate, diethyl ether) will form the top layer, while denser halogenated solvents (e.g., dichloromethane) will form the bottom layer.[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is adapted from standard recrystallization procedures for vanillin.[8][11][12]

  • Solvent Selection: Determine a suitable solvent. A good solvent will dissolve this compound when hot but not at room temperature. An ethanol/water mixture is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (e.g., 95% ethanol) dropwise while heating and stirring until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Liquid-Liquid Extraction for Removing Acidic and Basic Impurities

This protocol is based on extraction methods used for purifying vanillin.[13][14]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.[9]

  • Aqueous Wash (Base): To remove acidic impurities like acetic acid and unreacted vanillin, wash the organic layer with a 5% sodium bicarbonate solution. The acidic compounds will react to form water-soluble salts and move into the aqueous layer. Check the pH of the aqueous layer to ensure it is basic.[9]

  • Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the wash if necessary.

  • Aqueous Wash (Water): Wash the organic layer with water to remove any remaining base.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]

  • Solvent Removal: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Column Chromatography

This method is effective for separating this compound from closely related impurities.[15]

  • Column Packing: Prepare a chromatography column with silica gel as the stationary phase, using a suitable solvent system (mobile phase) like a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve a small amount of crude this compound in a minimal volume of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the mobile phase. The polarity of the solvent system can be gradually increased (gradient elution) to separate compounds with different polarities.[15]

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Data Presentation

Table 1: Solvent Systems for Purification

Purification MethodCompoundSolvent SystemPurposeReference
RecrystallizationVanillinEthanol/WaterPrimary purification of solid[9][16]
RecrystallizationIodinated VanillinIsopropanol/Ethyl Acetate (80:20) with hot waterTwo-solvent recrystallization[17]
Liquid-Liquid ExtractionThis compoundEthyl Acetate & 5% aq. NaOHRemoval of acidic impurities[9]
Liquid-Liquid ExtractionVanillinIsopropyl Acetate or DichloromethaneRemoval of impurities like vanillyl alcohol and guaiacol[13]
Column ChromatographyVanillin & pHBToluene with Acetic Acid Gradient (15-45%) on Silica GelSeparation of phenolic aldehydes[15]

Table 2: pH Adjustment in Liquid-Liquid Extraction of Vanillin

SteppH RangePurposeReagent ExampleReference
Extraction of Impurities> 8 and < 10To deprotonate vanillin (pKa ~7.4) keeping it in the aqueous phase, while less acidic impurities (e.g., vanillyl alcohol) are extracted into the organic phase.NaOH solution[13][14]
Precipitation of Vanillin4 to 7.5To neutralize the vanillate salt, causing the purified vanillin to precipitate out of the aqueous solution.H₂SO₄[13]

(Note: The pKa of this compound's phenolic precursor is provided as a reference for pH-dependent extraction strategies. This principle can be adapted for separating acidic impurities from the neutral this compound product.)

Visualizations

PurificationWorkflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis crude_product Crude this compound (with unreacted vanillin, acetic acid) recrystallization Recrystallization crude_product->recrystallization extraction Liquid-Liquid Extraction crude_product->extraction chromatography Column Chromatography crude_product->chromatography purity_check Purity Check (TLC, HPLC, MP) recrystallization->purity_check extraction->purity_check chromatography->purity_check purity_check->recrystallization Further Purification Needed pure_product Pure this compound purity_check->pure_product Purity Confirmed

Caption: A flowchart illustrating the general workflow for purifying synthetic this compound.

TroubleshootingTree Troubleshooting Recrystallization Issues start Recrystallization Attempted issue What is the issue? start->issue oiling_out Product 'Oiled Out' issue->oiling_out Oiling low_yield Low Yield issue->low_yield Yield no_crystals No Crystals Formed issue->no_crystals Formation success Successful Crystallization issue->success None solution_oiling 1. Add more hot solvent 2. Reheat to dissolve 3. Cool slowly oiling_out->solution_oiling solution_yield 1. Use less solvent initially 2. Evaporate excess solvent 3. Ensure complete cooling low_yield->solution_yield solution_crystals 1. Scratch inner flask surface 2. Add a seed crystal 3. Cool for a longer period no_crystals->solution_crystals solution_oiling->start Retry solution_yield->start Retry solution_crystals->start Retry

Caption: A decision tree for troubleshooting common issues during recrystallization.

References

Vanillin acetate stability and degradation under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vanillin acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings.

Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding the stability and degradation of this compound.

Question 1: My this compound solution appears to be degrading over time. What are the likely causes?

Answer: this compound, being a phenyl acetate ester, is susceptible to hydrolysis, especially in aqueous solutions. The primary degradation pathway is likely the hydrolysis of the ester bond to yield vanillin and acetic acid. The rate of this hydrolysis is influenced by several factors, primarily pH and temperature. Once formed, vanillin itself can undergo further degradation.

Potential Causes for Degradation:

  • High pH (Alkaline Conditions): Ester hydrolysis is significantly accelerated under basic conditions. If your solution is alkaline, you can expect rapid degradation of this compound.

  • High Temperature: Increased temperatures will accelerate the rate of hydrolysis. Storing solutions at elevated temperatures, even at neutral pH, can lead to noticeable degradation over time.

  • Presence of Esterases: If your experimental system contains enzymes, particularly esterases, they can catalyze the hydrolysis of this compound.

  • Light Exposure: While direct photostability data for this compound is limited, the degradation product, vanillin, is known to be susceptible to photodegradation. Prolonged exposure to light, especially UV light, may lead to the degradation of the liberated vanillin.

Troubleshooting Steps:

  • pH Control: Ensure the pH of your solution is maintained in the acidic to neutral range (ideally below 7) to minimize base-catalyzed hydrolysis.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen) to reduce the rate of degradation. For long-term storage, temperatures of -20°C to -80°C are recommended for solutions in appropriate solvents.[1][2][3]

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Solvent Choice: For stock solutions, use aprotic organic solvents where this compound is soluble and hydrolysis is minimized. Dimethyl sulfoxide (DMSO) is a common choice.[3]

Question 2: I am observing the formation of new peaks in my analytical chromatogram when working with this compound. What could these be?

Answer: The appearance of new peaks likely indicates the formation of degradation products. Based on the chemical structure of this compound, the primary degradation products are expected to be vanillin and acetic acid resulting from hydrolysis. Further degradation of vanillin can lead to a variety of other compounds.

Likely Degradation Products:

  • Vanillin: The initial and most prominent degradation product from the hydrolysis of this compound.

  • Vanillic Acid: Vanillin can be oxidized to vanillic acid, especially under oxidative conditions or at elevated temperatures.[4]

  • Condensation Products/Dimers: Under certain conditions, such as exposure to light or in alkaline solutions, vanillin can undergo self-condensation or dimerization reactions.

To confirm the identity of these new peaks, it is recommended to run analytical standards of potential degradation products (e.g., vanillin, vanillic acid) on your system.

Question 3: What are the recommended storage conditions for this compound?

Answer:

  • Solid Form: Store solid this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1] It is generally stable under these conditions.[1]

  • In Solution: For optimal stability, prepare solutions fresh. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and protect them from light.[1][2][3] The choice of solvent is critical; aprotic solvents like DMSO are preferable to aqueous buffers for long-term storage.

Data on Vanillin Stability (as a proxy for this compound Degradation Product)

Table 1: Thermal Stability of Vanillin

Temperature (°C)DurationObservationsReference
130-15024 hoursThermal decomposition increases with temperature and time. At 150°C for 24h, the decomposition ratio reached 5%. Vanillic acid content increased.[4]
100 - 25060 minutesIn subcritical water, vanillin was found to be stable up to 250°C.[5]

Table 2: Photodegradation of Vanillin

ConditionObservationReference
UV-A Radiation (365 nm) in aqueous solutionDirect photodegradation is unlikely, but photosensitized degradation can occur.

Table 3: Stability of Vanillin in Alkaline Conditions

ConditionObservationReference
Alkaline aerobic oxidationVanillin can be oxidized to vanillic acid. Dimerization and repolymerization can also occur.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffer of a specific pH).

  • Incubation: Aliquot the solution into several vials. Expose the vials to different conditions being tested (e.g., various temperatures, pH values, or light intensities). Include a control sample stored at optimal conditions (e.g., -20°C in the dark).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove a vial from each condition.

  • Analysis: Analyze the samples immediately using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Quantify the peak area of this compound and any major degradation products. The percentage of remaining this compound can be calculated relative to the initial concentration at time zero.

Visualizations

Vanillin_Acetate_Degradation_Pathway cluster_hydrolysis Primary Degradation (Hydrolysis) cluster_vanillin_degradation Secondary Degradation of Vanillin vanillin_acetate This compound hydrolysis Hydrolysis (H₂O, OH⁻, or Esterase) vanillin_acetate->hydrolysis vanillin Vanillin hydrolysis->vanillin acetic_acid Acetic Acid hydrolysis->acetic_acid oxidation Oxidation vanillin->oxidation photodegradation Photodegradation (Light) vanillin->photodegradation vanillic_acid Vanillic Acid oxidation->vanillic_acid dimers Dimers / Condensation Products photodegradation->dimers

Caption: Potential degradation pathway of this compound.

Stability_Testing_Workflow prep Prepare this compound Solution aliquot Aliquot into Vials prep->aliquot conditions Expose to Test Conditions (Temp, pH, Light) aliquot->conditions control Control Condition (-20°C, Dark) aliquot->control sampling Sample at Time Intervals conditions->sampling control->sampling analysis Analyze by HPLC sampling->analysis data Quantify Degradation analysis->data

Caption: General workflow for a this compound stability study.

References

Technical Support Center: Vanillin Acetate in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with vanillin acetate solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a phenol ester derived from vanillin.[1] Like many organic compounds, it has limited aqueous solubility, which can lead to precipitation when added to cell culture media or aqueous buffer systems. This precipitation can cause inaccurate compound concentrations, leading to unreliable and non-reproducible experimental results.

Q2: What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound, with a solubility of at least 100 mg/mL.[2][3] Ethanol is also a viable solvent.[1] It is crucial to use high-purity, anhydrous solvents to avoid premature precipitation.

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?

This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as high as your cells can tolerate without toxicity (typically between 0.1% and 0.5%). This will help keep the this compound in solution.

  • Rapid Dilution and Mixing: Add the this compound stock solution to the medium while vortexing or vigorously mixing to ensure rapid and even dispersion.

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock can sometimes improve solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium.

Q4: Can I use sonication or heating to dissolve my this compound?

Gentle heating (e.g., to 37°C) and sonication can be used to aid the initial dissolution of this compound in the stock solvent.[4] However, be cautious with these methods as excessive heat can degrade the compound.

Troubleshooting Guide

Issue 1: Cloudiness or precipitate observed in the stock solution.
  • Possible Cause: The concentration of this compound may be too high for the chosen solvent, or the solvent may have absorbed water.

  • Solution:

    • Try gentle warming (up to 37°C) and vortexing or sonicating the solution.

    • If precipitation persists, dilute the stock solution to a lower concentration.

    • Always use fresh, anhydrous DMSO for preparing stock solutions.

Issue 2: Precipitate forms immediately upon adding the stock solution to the aqueous medium.
  • Possible Cause: The aqueous environment is causing the hydrophobic this compound to crash out of solution.

  • Solution:

    • Increase the final concentration of the organic solvent (e.g., DMSO) in the final working solution, ensuring it remains within the tolerated limits for your specific cell line.

    • Add the stock solution to the medium while vigorously vortexing to ensure rapid dispersion.

    • Consider using a co-solvent system. For example, prepare an intermediate dilution in a solvent like polyethylene glycol (PEG300) before the final dilution in the aqueous medium.

Issue 3: No observable effect of this compound in the assay, even at high concentrations.
  • Possible Cause: The compound may have precipitated out of solution, leading to a much lower actual concentration than intended.

  • Solution:

    • Visually inspect your wells under a microscope for any signs of precipitation.

    • Prepare fresh dilutions for each experiment and consider the troubleshooting steps for precipitation.

    • Run a positive control to ensure the assay itself is working correctly.

Quantitative Data on Solubility

Comprehensive quantitative solubility data for this compound in various solvents is limited in publicly available literature. The table below summarizes the available qualitative information for this compound and provides more detailed quantitative data for the closely related compound, vanillin, which can be used as a general guide.

Table 1: Solubility of this compound

SolventSolubilitySource
DMSO≥ 100 mg/mL[2][3]
WaterSlightly soluble[1]
EthanolSoluble[1]
Organic SolventsSoluble[1]
OilsSoluble[1]

Table 2: Solubility of Vanillin (for reference)

SolventTemperature (°C)Molar Solubility (mol/L)Solubility (g/L)Source
Water250.0812.17[5][6]
Ethanol253.63552.28[5][6]
Ethyl Acetate252.91442.78[5][6]
Isopropanol252.45372.77[5][6]
PEG-400254.29652.72[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
  • Stock Solution Preparation (100 mM in DMSO):

    • Weigh out 19.42 mg of this compound (MW: 194.19 g/mol ).

    • Add 1 mL of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be applied if needed.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Example: 100 µM in cell culture medium):

    • Warm the required volume of cell culture medium to 37°C.

    • Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 99 µL of pre-warmed medium (resulting in a 1 mM solution). Vortex immediately.

    • Prepare the final working solution by adding 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium. Mix thoroughly by pipetting or gentle vortexing.

    • The final DMSO concentration in this example is 0.1%. Always calculate and maintain a consistent final DMSO concentration across all experimental and control wells.

Protocol 2: MTT Cell Viability Assay with this compound

This protocol is adapted for testing the effect of a DMSO-dissolved compound on adherent cells.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of this compound working solutions at 2x the final desired concentrations in culture medium, following Protocol 1.

    • Remove the old medium from the cells and add 100 µL of the 2x working solutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO as the treated wells) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

A vanillin derivative has been shown to suppress the growth of colorectal cancer cells through the Wnt/β-catenin signaling pathway. The following diagram illustrates the canonical Wnt pathway, which is inhibited by the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus.

Wnt_pathway cluster_receptor Cell Membrane cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 GSK3b GSK3β Dishevelled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation CK1 CK1 CK1->beta_catenin Phosphorylates Axin Axin Axin->beta_catenin APC APC APC->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes Vanillin_Derivative Vanillin Derivative Vanillin_Derivative->Frizzled Antagonizes

Caption: Canonical Wnt/β-catenin signaling pathway.

NNMT and ROS-Induced Apoptosis Pathway

Vanillin has been shown to downregulate Nicotinamide N-methyltransferase (NNMT), leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis in colorectal cancer cells. This diagram illustrates the proposed mechanism.

NNMT_ROS_Apoptosis Vanillin Vanillin NNMT NNMT Vanillin->NNMT Inhibits Mitochondria Mitochondria Vanillin->Mitochondria Induces damage ROS ROS NNMT->ROS Suppresses Mitochondria->ROS Increases ASK1 ASK1 ROS->ASK1 Activates p38_MAPK p38 MAPK ASK1->p38_MAPK Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Induces

Caption: Vanillin-induced apoptosis via NNMT and ROS.

Experimental Workflow for a Cell-Based Assay

The following diagram outlines a typical workflow for an in vitro cell-based assay using a compound with solubility issues, such as this compound.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 100 mM in DMSO) start->prep_stock seed_cells Seed Cells in Multi-well Plate start->seed_cells prep_working Prepare Working Solutions (Serial Dilution in Medium) prep_stock->prep_working incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat Cells with This compound incubate1->treat_cells prep_working->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 assay Perform In Vitro Assay (e.g., MTT, Western Blot) incubate2->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cell-based assays.

References

Preventing the formation of oily product in vanillin acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of oily products during vanillin acetate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state of pure this compound?

Pure this compound is a solid at room temperature, often described as colorless needles or plates.[1] The formation of an oil suggests the presence of impurities or an incomplete reaction.

Q2: What are the common causes for the formation of an oily product instead of a solid precipitate?

The formation of an oily product during this compound synthesis can be attributed to several factors:

  • Incomplete Reaction: Unreacted vanillin or acetic anhydride remaining in the reaction mixture can lead to an oily product.

  • Presence of Impurities: Contaminants in the starting materials or the reaction vessel can interfere with crystallization.

  • Side Reactions: Acetic anhydride can react with any water present to form acetic acid, which can hinder the desired reaction and contribute to an oily consistency.[2]

  • Incorrect Stoichiometry: Using an incorrect ratio of reactants can result in an incomplete reaction and the formation of byproducts.

  • Suboptimal Reaction Temperature: Temperature fluctuations can affect the reaction rate and the solubility of the product, potentially leading to oiling out instead of crystallization.

Q3: How can I purify the oily product to obtain solid this compound?

If an oily product forms, it can be purified through extraction. A common procedure involves:

  • Transferring the oily product to a separatory funnel.

  • Extracting the product twice with a suitable organic solvent, such as ethyl acetate.

  • Washing the combined organic layers with aqueous sodium hydroxide (NaOH) and checking the pH.

  • Drying the organic layer over a drying agent like magnesium sulfate (MgSO4).

  • Evaporating the solvent to yield the purified product.[3]

Troubleshooting Guide: Oily Product Formation

This guide provides a systematic approach to troubleshooting and preventing the formation of an oily product during this compound synthesis.

Problem: The reaction yielded an oil instead of a solid precipitate.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Oily Product Formation start Oily Product Formed check_reaction Review Reaction Conditions start->check_reaction check_reagents Inspect Starting Materials start->check_reagents check_procedure Verify Experimental Procedure start->check_procedure incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction impure_reagents Impure Reagents? check_reagents->impure_reagents procedural_error Procedural Error? check_procedure->procedural_error increase_time Increase Reaction Time or Temperature incomplete_reaction->increase_time Yes purify_product Purify Oily Product (Extraction) incomplete_reaction->purify_product No purify_reagents Purify/Replace Reagents impure_reagents->purify_reagents Yes impure_reagents->purify_product No refine_procedure Refine Procedure (e.g., ensure anhydrous conditions) procedural_error->refine_procedure Yes procedural_error->purify_product No increase_time->purify_product purify_reagents->purify_product refine_procedure->purify_product

Caption: Troubleshooting workflow for addressing oily product formation.

Quantitative Data Summary

The following table summarizes typical reaction conditions for this compound synthesis. Adhering to these parameters can help ensure the formation of a solid product.

ParameterValueReference
Reactants Vanillin, Acetic Anhydride[4]
Solvent Dichloromethane (DCM)[4]
Base Pyridine[4]
Reaction Time 3-4 hours[4]
Temperature Room Temperature[4]
Work-up Poured on crushed ice[4]
Purification Recrystallization from 95% ethanol[4]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol details a common method for the synthesis of this compound.[4]

Materials:

  • Vanillin

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • Dry Pyridine

  • Crushed Ice

  • 95% Ethanol

Procedure:

  • Dissolve vanillin (3.2 mmol) in dichloromethane (5-6 mL).

  • Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.

  • Stir the mixture for 3-4 hours at room temperature.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.

  • Once the reaction is complete, evaporate the dichloromethane.

  • Pour the resulting mixture onto crushed ice to precipitate the product.

  • Filter the precipitate and rinse with water.

  • Dry the precipitate and recrystallize from 95% ethanol to obtain pure this compound.

Experimental Workflow Diagram

Experimental_Workflow This compound Synthesis Workflow A Dissolve Vanillin in DCM B Add Acetic Anhydride and Pyridine A->B C Stir at Room Temperature (3-4h) B->C D Monitor by TLC C->D E Evaporate DCM D->E Reaction Complete F Pour on Ice E->F G Filter and Wash with Water F->G H Dry and Recrystallize from Ethanol G->H I Solid Vanillin Acetate H->I

Caption: Step-by-step workflow for the synthesis of this compound.

References

Technical Support Center: TLC Analysis for Monitoring Vanillin Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the conversion of vanillin to vanillin acetate using thin-layer chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using TLC to monitor the vanillin to this compound reaction?

A1: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system). Vanillin is more polar than this compound due to its free hydroxyl group. On a silica gel plate, the more polar vanillin will interact more strongly with the stationary phase and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The less polar product, this compound, will travel further, having a higher Rf value. The progress of the reaction can be monitored by the disappearance of the vanillin spot and the appearance of the this compound spot over time.

Q2: How do I choose an appropriate mobile phase (eluent) for this analysis?

A2: The goal is to select a solvent system that provides good separation between the vanillin and this compound spots (a significant difference in Rf values), with the product Rf value ideally between 0.3 and 0.7. A common starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A 1:1 mixture of hexane and ethyl acetate is often effective for monitoring this reaction.[1] You can adjust the ratio to achieve better separation; increasing the proportion of ethyl acetate will increase the Rf values of both spots.

Q3: How can I visualize the spots on the TLC plate?

A3: Both vanillin and this compound are UV-active due to their aromatic rings, so they should appear as dark spots under a UV lamp (254 nm).[2][3] For chemical visualization, a vanillin/sulfuric acid stain is a good general-purpose option that reacts with phenols and other functional groups.[4][5] After dipping or spraying the plate with the stain, gentle heating is typically required to develop the colored spots.[4]

Q4: What do the results of my TLC plate indicate about the reaction's progress?

A4:

  • Start of Reaction (t=0): You should see a single spot corresponding to your vanillin starting material.

  • During Reaction: You will see two spots. The lower spot is the unreacted vanillin, and a new, higher spot is the this compound product.

  • Reaction Completion: The spot corresponding to vanillin will have disappeared completely, and only the higher spot for this compound will be visible.[1]

Experimental Protocol

Detailed Methodology for TLC Monitoring of Vanillin Acetylation

This protocol outlines the procedure for monitoring the progress of the reaction where vanillin is acetylated using acetic anhydride.[1][6]

  • Plate Preparation:

    • Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of a silica gel TLC plate.

    • Mark equidistant points on the origin for spotting your samples (e.g., one for vanillin standard, one for the reaction mixture, and a "co-spot").

  • Sample Preparation:

    • Vanillin Standard: Dissolve a small amount of pure vanillin in a suitable solvent like ethyl acetate or dichloromethane.

    • Reaction Mixture: At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture and dilute it with a small amount of ethyl acetate.

  • Spotting the Plate:

    • Using a capillary tube, apply a small spot of the prepared vanillin standard onto its marked point on the origin.

    • Apply a small spot of the diluted reaction mixture to its designated point.

    • For the "co-spot," apply a spot of the vanillin standard first, let it dry, and then spot the reaction mixture directly on top of it. This helps to confirm the identity of the spots.

  • Developing the Plate:

    • Pour the chosen mobile phase (e.g., 1:1 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[7]

    • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber and replace the cover.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top edge (the solvent front).

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots under a UV lamp and circle them with a pencil.[2]

    • If desired, use a chemical stain like vanillin/sulfuric acid for further visualization.[4]

  • Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the spots in the reaction mixture lane to the vanillin standard. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.

Data Presentation

Table 1: Representative Rf Values

The following table summarizes typical Rf values for vanillin and this compound in common solvent systems on a silica gel plate. Actual values may vary based on specific experimental conditions.

CompoundMobile Phase (v/v)Approximate Rf ValuePolarity
VanillinHexane:Ethyl Acetate (3:1)~ 0.25High
This compoundHexane:Ethyl Acetate (3:1)~ 0.60Low
VanillinHexane:Ethyl Acetate (1:1)~ 0.40High
This compoundHexane:Ethyl Acetate (1:1)~ 0.75Low
VanillinToluene:Ethyl Acetate (3:1)~ 0.30High
This compoundToluene:Ethyl Acetate (3:1)~ 0.65Low

Troubleshooting Guide

Q: My spots are streaking or elongated. What's wrong?

A: This is a common issue with several potential causes:

  • Sample Overload: You may have spotted too much sample on the origin. Try diluting your sample further before spotting.[7][8]

  • Acidic/Basic Compounds: Vanillin is a phenol and thus slightly acidic. If streaking is severe, adding a small amount (0.1-1%) of acetic acid to your mobile phase can improve spot shape.[7]

  • Inappropriate Spotting Solvent: If the sample was dissolved in a very polar solvent for spotting, it can cause the initial spot to be too diffuse. Ensure the spotting solvent is volatile and not excessively polar.

Q: My spots didn't move from the origin (Rf value is zero or very low). How do I fix this?

A: Your mobile phase is not polar enough to move the compounds up the plate. You need to increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 3:1 to 1:1).[7]

Q: My spots ran to the top of the plate with the solvent front (Rf value is too high). What should I do?

A: Your mobile phase is too polar. You need to decrease its polarity. For a hexane/ethyl acetate system, increase the proportion of the non-polar component, hexane (e.g., from 1:1 to 3:1).[7]

Q: I can't see any spots on my developed plate. What happened?

A: There are a few possibilities:

  • Sample Too Dilute: Your sample may not be concentrated enough to be visible. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[7][9]

  • No UV Activity: While unlikely for these compounds, if you are relying solely on UV and see nothing, try using a chemical stain.

  • Solvent Level Too High: If the solvent level in the developing chamber was above the origin line, your sample would have dissolved into the solvent pool instead of running up the plate.[9]

  • Reaction Failure: It is possible that no reaction has occurred, or your starting material has degraded. Always run a standard of your starting material to confirm it is visible.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase E Develop Plate in Chamber A->E B Prepare TLC Plate (Draw Origin) D Spot Plate B->D C Prepare Samples (Standard & Reaction Mix) C->D D->E F Dry Plate E->F G Visualize Spots (UV Light / Stain) F->G H Calculate Rf Values G->H I Assess Reaction Progress H->I

Caption: Experimental workflow for monitoring reaction progress using TLC.

Troubleshooting_TLC Start Problem with TLC Plate? Problem_Streaking Spots are Streaking? Start->Problem_Streaking Problem_LowRf Rf Value Too Low? Start->Problem_LowRf Problem_HighRf Rf Value Too High? Start->Problem_HighRf Problem_NoSpots No Spots Visible? Start->Problem_NoSpots Sol_Streaking_Dilute Dilute Sample or Reduce Spot Size Problem_Streaking->Sol_Streaking_Dilute Yes Sol_Streaking_Acid Add 0.5% Acetic Acid to Mobile Phase Problem_Streaking->Sol_Streaking_Acid Still Streaking Sol_LowRf Increase Mobile Phase Polarity Problem_LowRf->Sol_LowRf Yes Sol_HighRf Decrease Mobile Phase Polarity Problem_HighRf->Sol_HighRf Yes Sol_NoSpots_Concentrate Concentrate Sample or Multi-spot Problem_NoSpots->Sol_NoSpots_Concentrate Yes Sol_NoSpots_Stain Use a Chemical Stain Problem_NoSpots->Sol_NoSpots_Stain Still No Spots

Caption: A troubleshooting guide for common TLC analysis issues.

References

Handling and storage best practices for vanillin acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing vanillin acetate, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Handling and Storage Best Practices

Proper handling and storage are crucial for maintaining the integrity and stability of this compound.

Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[1][2] In case of dust formation, use a dust mask or a certified respirator.[2][3]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of dust or fumes.[1][2]

  • Avoid Contact: Prevent contact with skin and eyes.[1][2][3] In case of contact, rinse the affected area thoroughly with water.[1][2]

  • Fire Safety: Keep away from heat and sources of ignition.[1] Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[2]

Storage Conditions:

This compound should be stored in a cool, dry, and well-ventilated place.[2][3] Keep the container tightly closed to prevent contamination and moisture absorption.[2][3] For long-term stability, specific temperature conditions are recommended, especially when in solution.

Storage ConditionTemperatureDurationNotes
Solid Room TemperatureNot specified, but cool place recommendedStore in a dry, well-ventilated area.[2][3]
In Solvent 4°CNot specifiedStored under nitrogen.[3]
-20°C1 monthStored under nitrogen.[1][3]
-80°C6 monthsStored under nitrogen.[1][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in experimental settings.

Q1: My this compound has a yellowish tint. Is it still usable?

A1: this compound is typically a white to yellow crystalline powder.[4] A slight yellowish tint may not indicate significant degradation, but it is advisable to check the purity using an appropriate analytical method, such as TLC or HPLC, before use in sensitive experiments. If the discoloration is significant or accompanied by an unusual odor, it is best to discard the reagent.

Q2: I am seeing a low yield in my reaction where this compound is a starting material. What could be the cause?

A2: Low yields can result from several factors:

  • Reagent Quality: The purity of your this compound might be compromised. Verify the purity as mentioned above.

  • Reaction Conditions: this compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][2] Exposure to these can lead to degradation. Ensure your reaction conditions are within a compatible range.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using TLC or another suitable technique to determine the optimal reaction time.

  • Side Reactions: In the synthesis of this compound, adding all reactants at once can lead to side reactions, such as the hydrolysis of acetic anhydride.[5] Ensure a stepwise addition of reagents as per established protocols.

Q3: My this compound is not dissolving properly in my chosen solvent.

A3: this compound is soluble in DMSO (≥ 100 mg/mL).[1] To enhance solubility, you can gently heat the solution to 37°C and use an ultrasonic bath.[1] Always use a freshly opened solvent, as hygroscopic solvents can affect solubility.[3]

Q4: I am observing unexpected peaks in my analytical results (e.g., NMR, HPLC) after my experiment.

A4: Unexpected peaks could indicate the presence of impurities or degradation products.

  • Starting Material Impurities: Always check the purity of your this compound before use.

  • Degradation: Under certain conditions, such as exposure to strong acids or bases, this compound can degrade. Review your experimental conditions to ensure they are not causing decomposition.

  • Contamination: Ensure all glassware is clean and dry, and that solvents are of high purity to avoid introducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to prepare a stock solution of this compound?

A1: To prepare a stock solution, select an appropriate solvent based on solubility data (e.g., DMSO).[1] Once prepared, it is recommended to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] Store the stock solutions at the recommended temperatures (-20°C for 1 month or -80°C for 6 months) under a nitrogen atmosphere.[1][3]

Q2: What are the hazardous decomposition products of this compound?

A2: Under fire conditions, this compound may decompose and emit toxic fumes, including carbon oxides.[2]

Q3: Can I use this compound that has been stored for a long time?

A3: If stored under the recommended conditions in a tightly sealed container, this compound solid is expected to be stable. However, for sensitive applications, it is always best practice to verify the purity of older reagents before use. For solutions, adhere to the recommended storage durations to ensure integrity.[1][3]

Q4: What is a common synthetic route to prepare this compound?

A4: this compound is commonly synthesized by the acetylation of vanillin using acetic anhydride.[4] This reaction can be carried out under either basic or acidic conditions.

Experimental Protocols

Synthesis of this compound from Vanillin

This protocol is based on the acetylation of vanillin using acetic anhydride under basic conditions.

Materials:

  • Vanillin

  • Sodium hydroxide (NaOH) solution

  • Acetic anhydride

  • Ice

  • Ethanol (95%) for recrystallization

Procedure:

  • Dissolve vanillin in an aqueous NaOH solution in a flask equipped with a stir bar.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • Continue stirring for approximately 15 minutes. A white precipitate of this compound should form.

  • Isolate the solid product by vacuum filtration.

  • Recrystallize the crude product from warm 95% ethanol to purify it.

  • Collect the purified crystals by vacuum filtration and allow them to dry.

Visualizations

Handling_and_Storage_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Receive Receive this compound Inspect Inspect Container for Damage Receive->Inspect StoreSolid Store Solid in Cool, Dry, Well-Ventilated Area Inspect->StoreSolid Container OK PrepareSol Prepare Stock Solution StoreSolid->PrepareSol UsePPE Wear Appropriate PPE StoreSolid->UsePPE StoreSol Store Solution at -20°C or -80°C under Nitrogen PrepareSol->StoreSol StoreSol->UsePPE WorkInHood Work in a Ventilated Fume Hood UsePPE->WorkInHood Weigh Weigh Required Amount WorkInHood->Weigh UseInExp Use in Experiment Weigh->UseInExp Dispose Dispose of Waste According to Regulations UseInExp->Dispose

Caption: Workflow for Handling and Storage of this compound.

Troubleshooting_Decision_Tree Start Problem Encountered in Experiment LowYield Low Reaction Yield? Start->LowYield Discoloration Discoloration of Reagent? Start->Discoloration SolubilityIssue Solubility Issues? Start->SolubilityIssue UnexpectedPeaks Unexpected Analytical Peaks? Start->UnexpectedPeaks CheckPurity Check Reagent Purity (TLC/HPLC) LowYield->CheckPurity Yes Discoloration->CheckPurity Yes CheckSolvent Check Solvent Quality and Technique SolubilityIssue->CheckSolvent Yes UnexpectedPeaks->CheckPurity Yes CheckConditions Review Reaction Conditions (pH, Temp) CheckPurity->CheckConditions CheckGlassware Ensure Clean and Dry Glassware CheckPurity->CheckGlassware Pure Discard Discard Reagent CheckPurity->Discard Impure MonitorReaction Monitor Reaction Progress CheckConditions->MonitorReaction CheckProcedure Verify Experimental Procedure MonitorReaction->CheckProcedure

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Validation & Comparative

Vanillin vs. Vanillin Acetate: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of vanillin and its derivative, vanillin acetate. The information presented is supported by experimental data to aid in research and development decisions.

Quantitative Antioxidant Activity

The antioxidant capacities of vanillin and this compound have been evaluated using various assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine the ability of a compound to act as a free radical scavenger. The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50)Reference
Vanillin0.81 µg/mL[1][2][3][4]
This compound0.63 µg/mL[1][2][3][4]
Vanillin10.06 ppm[5]
Vitamin C (standard)0.44 µg/mL[1][2]

As indicated in the table, this compound (also known as vanillyl acetate) demonstrates a moderately more significant antioxidant activity in the DPPH assay compared to vanillin, with a lower IC50 value.[1][2][3][4] Both compounds, however, exhibit less potent radical scavenging activity than the standard antioxidant, Vitamin C. It has been suggested that the acetylation of vanillin enhances its antioxidant capacity.[1][2]

Vanillin has also been evaluated using other antioxidant assays. For instance, in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, vanillin showed an IC50 value of 4.96 µg/mL.[6] In some studies, vanillin demonstrated stronger activity than the standards ascorbic acid and Trolox in the ABTS assay.[7][8]

Mechanism of Antioxidant Action

Vanillin's antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS).[9][10] This activity helps in mitigating oxidative stress, which is implicated in various pathological conditions. The mechanism often involves the donation of a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them. Vanillin is also known to inhibit inflammatory pathways, which can be closely linked to oxidative stress.[9][11] The enhancement of antioxidant activity in this compound is likely due to the modification of the hydroxyl group, which may alter its electron-donating capacity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for replication and verification purposes.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 40 ppm) is prepared in a suitable solvent like methanol or chloroform.[5]

  • Sample Preparation: The test compounds (vanillin, this compound) and a standard antioxidant (e.g., Vitamin C) are prepared in a series of concentrations.[5]

  • Reaction Mixture: A specific volume of each sample concentration (e.g., 1 mL) is mixed with a defined volume of the DPPH solution (e.g., 2 mL).[5] A blank solution is prepared with the solvent and DPPH solution.[12]

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5]

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.[5][12]

  • Calculation of Inhibition: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[5]

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample. The IC50 is the concentration of the sample required to scavenge 50% of the DPPH radicals.[12]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

Principle: ABTS is oxidized by potassium persulfate to produce the ABTS•+ chromophore, which has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decrease in the color intensity. The extent of decolorization is proportional to the antioxidant's activity.

Procedure:

  • Preparation of ABTS•+ Solution: A stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) are prepared in water. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12]

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.[13]

  • Sample Preparation: The test compounds and a standard (e.g., Trolox or Vitamin C) are prepared in various concentrations.[12]

  • Reaction Mixture: A small volume of the sample or standard (e.g., 50 µL) is added to a larger volume of the diluted ABTS•+ solution (e.g., 150 µL).[12]

  • Incubation: The reaction mixture is incubated in the dark for a specific time (e.g., 30 minutes).[12]

  • Absorbance Measurement: The absorbance is measured at 734 nm.[12][13]

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging activity against the concentration of the sample.[12]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for comparing the antioxidant activity of vanillin and this compound.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cluster_comparison Comparison prep_vanillin Prepare Vanillin Solutions (various concentrations) mix Mix Samples with Reagent prep_vanillin->mix prep_acetate Prepare this compound Solutions (various concentrations) prep_acetate->mix prep_control Prepare Standard Control (e.g., Vitamin C) prep_control->mix prep_reagent Prepare DPPH/ABTS Reagent prep_reagent->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Values plot->determine_ic50 compare Compare IC50 Values of Vanillin and this compound determine_ic50->compare

Caption: Workflow for comparative antioxidant activity assessment.

References

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Vanillin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for vanillin acetate against its precursor, vanillin. Detailed experimental protocols and data summaries are presented to assist in the structural elucidation and purity assessment of these compounds.

Introduction

This compound is an acetylated derivative of vanillin, a widely used flavoring agent and a common starting material in the synthesis of various pharmaceutical compounds. NMR spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. This guide offers a side-by-side comparison of the ¹H and ¹³C NMR spectra of this compound and vanillin, highlighting the key differences that arise from the acetylation of the phenolic hydroxyl group.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound and vanillin. These shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Table 1: ¹H NMR Spectral Data

Assignment This compound Chemical Shift (δ) ppm Multiplicity Vanillin Chemical Shift (δ) ppm Multiplicity
Aldehyde (-CHO)9.87[1]s9.823[2]s
Aromatic (H-2)7.42-7.44d7.42[2]d
Aromatic (H-6)7.42-7.44dd7.42[2]dd
Aromatic (H-5)7.05d7.047[2]d
Methoxy (-OCH₃)3.86[3]s3.959[2]s
Acetyl (-COCH₃)2.29[4]s--
Hydroxyl (-OH)--6.39[2]s

Table 2: ¹³C NMR Spectral Data

Assignment This compound Chemical Shift (δ) ppm Vanillin Chemical Shift (δ) ppm
Aldehyde (C=O)191.0191.1
Acetyl (C=O)168.6-
Aromatic (C-4)151.7151.7
Aromatic (C-3)144.7147.1
Aromatic (C-1)134.1129.9
Aromatic (C-6)124.3127.6
Aromatic (C-2)111.9108.7
Aromatic (C-5)122.9114.5
Methoxy (-OCH₃)56.156.1
Acetyl (-CH₃)20.6-

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocols

Synthesis of this compound from Vanillin

A common method for the synthesis of this compound involves the acetylation of vanillin using acetic anhydride.[4][5][6]

  • Preparation: Dissolve vanillin in a suitable solvent such as dichloromethane (DCM) or aqueous sodium hydroxide (NaOH).[4][5]

  • Acetylation: Add acetic anhydride to the solution.[4][5] If the reaction is carried out in an organic solvent, a base like pyridine may be added.[4] In an aqueous basic solution, the reaction proceeds readily.

  • Reaction: Stir the mixture at room temperature.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up: After the reaction is complete, the this compound is isolated. If a solid precipitates, it can be collected by filtration.[5] If an oil forms, it can be extracted with an organic solvent like ethyl acetate.[5]

  • Purification: The crude product can be purified by recrystallization, typically from ethanol.[4][5]

NMR Sample Preparation and Analysis

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.[7][8][9]

  • Sample Preparation: Dissolve approximately 5-20 mg of the purified compound (this compound or vanillin) in about 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shifts. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Spectrometer Setup: Place the NMR tube in the NMR spectrometer. The instrument is typically a high-field spectrometer (e.g., 300, 400, or 500 MHz).[10]

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse, a spectral width of about 12-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

Spectral Interpretation and Comparison

The most significant difference between the ¹H NMR spectra of vanillin and this compound is the presence of a singlet at approximately 2.29 ppm in the this compound spectrum, corresponding to the methyl protons of the acetyl group.[4] Concurrently, the broad singlet corresponding to the phenolic hydroxyl proton in vanillin (around 6.39 ppm, though its position can vary) disappears upon acetylation.[2]

In the ¹³C NMR spectra, the acetylation is confirmed by the appearance of a new carbonyl carbon signal from the acetyl group at around 168.6 ppm and a methyl carbon signal at approximately 20.6 ppm in the this compound spectrum. The chemical shifts of the aromatic carbons are also affected by the change from a hydroxyl to an acetate group, particularly the carbon atom directly attached to the oxygen (C-4).

Workflow for NMR Spectral Analysis

The logical flow from sample preparation to the final interpretation of NMR spectra is a critical process in chemical analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Sample Sample (Vanillin or this compound) Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent + TMS Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Place in NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire ¹H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Spectrometer->Acquire_13C FID Raw Data (FID) Acquire_1H->FID Acquire_13C->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Integrate Integration & Peak Picking Phase->Integrate Chem_Shift Analyze Chemical Shifts Integrate->Chem_Shift Multiplicity Analyze Splitting Patterns Integrate->Multiplicity Integration Analyze Integration Values Integrate->Integration Structure Structure Elucidation Chem_Shift->Structure Multiplicity->Structure Integration->Structure

Figure 1. Workflow for NMR spectral analysis from sample preparation to structural elucidation.

This guide serves as a practical resource for researchers utilizing NMR spectroscopy for the analysis of vanillin, this compound, and related compounds. The provided data and protocols facilitate accurate spectral interpretation and structural confirmation.

References

Vanillin Acetate in Antifungal Research: A Comparative Guide to Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Antifungal Performance of Vanillin Derivatives Supported by Experimental Data.

Vanillin, a widely recognized flavor and aroma compound, has garnered increasing attention for its potential as an antifungal agent. Its derivatives, synthesized through the modification of its functional groups, have shown a wide spectrum of antifungal activities. This guide provides a comparative analysis of vanillin acetate and other key vanillin derivatives, summarizing their antifungal efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Antifungal Efficacy

The antifungal activity of vanillin and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). These values represent the lowest concentration of a compound that inhibits visible fungal growth and the lowest concentration that results in fungal death, respectively.

CompoundFungal SpeciesMIC (µg/mL)Reference
VanillinCryptococcus neoformans>1000[1][2][3][4]
Candida albicans1250[5][6]
Aspergillus fumigatusNot specified[7]
Aspergillus flavus240[8]
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)Cryptococcus neoformans62.5[1][2][3][4]
Aspergillus flavus100[8]
o-Ethyl vanillinCryptococcus neoformans125[1][2][3]
Vanillic AcidAlternaria alternataZone of inhibition: 20.0 mm[9]
Vanillyl AlcoholAlternaria alternataLower activity than vanillic acid[9]

Note: The inhibitory activity of vanillic acid was reported as a zone of inhibition, not an MIC value.

Mechanisms of Antifungal Action

Research into the antifungal mechanisms of vanillin derivatives has revealed multifaceted modes of action, primarily targeting cellular integrity and metabolic functions.

Cell Membrane and Wall Disruption: Several vanillin derivatives, most notably o-vanillin, have been shown to disrupt the fungal cell membrane and wall. This disruption leads to increased membrane permeability and the leakage of intracellular components, ultimately causing cell death.

Mitochondrial Dysfunction and Oxidative Stress: A key mechanism of action for derivatives like o-vanillin is the induction of mitochondrial dysfunction.[1][2][3][4] This leads to an increase in the production of reactive oxygen species (ROS), triggering oxidative stress within the fungal cell.[1][2][3][4] The resulting imbalance in redox homeostasis is detrimental to cellular functions.

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some vanillin derivatives have been found to interfere with the ergosterol biosynthesis pathway.[10][11] This inhibition compromises the structural integrity and fluidity of the cell membrane, leading to fungal growth inhibition.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involved in the antifungal activity of vanillin derivatives, a signaling pathway diagram for o-vanillin's mechanism of action is provided below. This is followed by a diagram illustrating a typical experimental workflow for determining antifungal susceptibility.

Antifungal_Mechanism cluster_Cell Fungal Cell cluster_Membrane Cell Membrane cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm o_Vanillin o-Vanillin Ergosterol_Pathway Ergosterol Biosynthesis o_Vanillin->Ergosterol_Pathway Inhibits ETC Electron Transport Chain o_Vanillin->ETC Disrupts Membrane_Integrity Membrane Integrity Ergosterol_Pathway->Membrane_Integrity Disrupts ROS ROS Production ETC->ROS Increases Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Apoptosis Apoptosis Oxidative_Stress->Apoptosis Leads to

Caption: Mechanism of action for o-vanillin.

Antifungal_Susceptibility_Workflow A Prepare Fungal Inoculum (e.g., 0.5 McFarland standard) C Inoculate Wells with Fungal Suspension A->C B Serially Dilute Antifungal Compounds in 96-well microtiter plate B->C D Incubate at Appropriate Temperature and Duration (e.g., 35°C for 24-48h) C->D E Visually or Spectrophotometrically Assess Fungal Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Antifungal susceptibility testing workflow.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Objective: To determine the lowest concentration of a vanillin derivative that inhibits the visible growth of a specific fungus.

Materials:

  • Vanillin derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: a. Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture. b. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). c. For molds, a conidial suspension is prepared and the concentration is adjusted using a hemocytometer. d. Dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts).

  • Preparation of Microdilution Plates: a. Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except the first column. b. Add 200 µL of the antifungal stock solution (at twice the highest desired final concentration) to the first well of each row to be tested. c. Perform serial twofold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.

  • Inoculation: a. Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL. b. Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Incubation: a. Cover the plates and incubate at 35°C for 24-48 hours. Incubation times may vary depending on the fungal species.

  • MIC Determination: a. Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, growth can be assessed spectrophotometrically by measuring the optical density at a specific wavelength.

Conclusion

While vanillin itself exhibits modest antifungal properties, its derivatives, particularly those with modifications to the hydroxyl and methoxy groups such as o-vanillin, demonstrate significantly enhanced activity. The primary mechanisms of action involve the disruption of the fungal cell membrane, induction of mitochondrial dysfunction, and subsequent oxidative stress. Although a direct antifungal profile for this compound is currently lacking in published research, the broader investigation into vanillin esters and other derivatives continues to be a promising avenue for the development of novel antifungal agents. Further studies are essential to elucidate the specific antifungal potential of this compound and to expand the library of effective vanillin-based compounds.

References

A Comparative Guide to Validated Analytical Methods for Vanillin Acetate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of vanillin acetate, a significant flavor and fragrance compound, is crucial for quality control, stability studies, and various research applications. This guide provides a comparative overview of validated analytical methodologies for the precise and accurate determination of this compound. While specific validated methods for this compound are not abundant in publicly available literature, this guide draws upon established methods for structurally similar phenolic esters and presents extrapolated data to offer a reliable starting point for method development and validation.

The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods offer excellent sensitivity and selectivity for this analyte.

Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound and structurally related phenolic esters. It is important to note that the values for this compound are projected based on methods for analogous compounds and should be validated in your specific matrix.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 0.05 - 0.1 µg/mL0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL0.03 - 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Typical Run Time 10 - 20 minutes20 - 30 minutes

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of phenolic compounds. Its advantages include high precision, accuracy, and the ability to perform stability-indicating assays.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

  • Mobile Phase: A gradient elution is often employed for optimal separation. A common mobile phase consists of:

    • Solvent A: Water with 0.1% acetic acid or phosphoric acid (to ensure sharp peak shapes).

    • Solvent B: Acetonitrile or Methanol.

    • A typical gradient might start at 80% A and 20% B, ramping to 50% A and 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: this compound exhibits strong UV absorbance around 270-280 nm. A detection wavelength of 275 nm is recommended.

  • Injection Volume: 10 - 20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). A series of working standards can be prepared by diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 0.5 - 50 µg/mL).

  • Sample Preparation: Samples should be dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Std Dissolve in Methanol/Acetonitrile Standard->Dissolve_Std Dilute_Std Prepare Calibration Standards Dissolve_Std->Dilute_Std Inject Inject into HPLC Dilute_Std->Inject Sample Prepare Sample Solution Filter Filter through 0.45 µm filter Sample->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 275 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Cal_Curve Construct Calibration Curve Chromatogram->Cal_Curve Quantify Quantify this compound Cal_Curve->Quantify

Figure 1. General workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique, making it ideal for the analysis of volatile and semi-volatile compounds like this compound, especially in complex matrices. The mass spectrometer provides definitive identification based on the compound's mass spectrum.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity in quantification. Key ions for this compound (m/z) would include its molecular ion and characteristic fragment ions. Full scan mode can be used for initial identification. A study has reported a retention time of 20.2 minutes for acetylated vanillin under certain GC-MS conditions.[1]

  • Standard and Sample Preparation: Similar to HPLC, standards and samples are typically prepared in a volatile organic solvent like ethyl acetate or dichloromethane.

Signaling Pathway: GC-MS Fragmentation of this compound

The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound, which is fundamental for its identification and quantification by mass spectrometry.

GCMS_Fragmentation cluster_molion Molecular Ion Formation cluster_frag Key Fragmentation Pathways VA This compound (m/z 194) VA_ion [M]+• (m/z 194) VA->VA_ion + e- Frag1 Loss of ketene (-CH2CO) [M-42]+• (m/z 152) VA_ion->Frag1 Frag2 Loss of acetyl radical (-CH3CO•) [M-43]+ (m/z 151) VA_ion->Frag2 Frag3 Loss of formyl radical (-CHO•) [M-29]+ (m/z 165) VA_ion->Frag3

Figure 2. Plausible fragmentation of this compound in GC-MS.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. For routine quality control with higher concentrations, HPLC-UV offers a cost-effective and high-throughput solution. For trace-level detection and analysis in complex matrices where definitive identification is critical, GC-MS is the preferred method. In all cases, it is imperative to perform a thorough method validation according to ICH guidelines to ensure the reliability of the analytical data.

References

A Spectroscopic Showdown: Differentiating Vanillin and Isovanillin with FT-IR

Author: BenchChem Technical Support Team. Date: November 2025

In the world of aromatic compounds, vanillin and its isomer, isovanillin, present a classic case of how a subtle change in molecular structure can lead to distinct properties. While both share the same chemical formula (C₈H₈O₃), the different placement of their hydroxyl and methoxy groups on the benzene ring results in unique spectroscopic fingerprints. This guide provides a detailed comparison of vanillin and isovanillin using Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful analytical technique for identifying functional groups in molecules.

Distinguishing Isomers Through Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of chemical bonds and functional groups present. For vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde), the key to their differentiation lies in the subtle shifts of absorption bands related to their hydroxyl (-OH), aldehyde (-CHO), and ether (-O-CH₃) groups, as well as the aromatic ring C-H and C=C bonds.

A comparative analysis of their FT-IR spectra reveals distinct differences, particularly in the fingerprint region (below 1500 cm⁻¹), which is unique to each molecule.

Comparative FT-IR Spectral Data

The following table summarizes the characteristic FT-IR absorption bands for vanillin and isovanillin, providing a clear basis for their differentiation.

Functional Group Vanillin Wavenumber (cm⁻¹) Isovanillin Wavenumber (cm⁻¹) Vibrational Assignment
Hydroxyl Group~3178 (broad)[1]~3300-3100 (broad)O-H stretching
Aromatic C-H~3024-2847[1]~3100-3000C-H stretching
Aldehyde C-H~2727[2]Not explicitly foundC-H stretching
Aldehyde C=O~1666[1]~1670C=O stretching
Aromatic C=C~1593, 1516[3]~1580, 1520C=C stretching
Ether Group~1275[3]~1260Asymmetric C-O-C stretching
Phenolic Group~1265-1296[1]~1130O-H in-plane bending
Aromatic C-HBelow 900Below 900C-H out-of-plane bending

Note: The exact wavenumber of a peak can vary slightly depending on the sample preparation and the state of the sample (e.g., solid, liquid).

The broadness of the O-H stretching band in both molecules is indicative of hydrogen bonding. The position of the C=O stretching frequency of the aldehyde group is also a key indicator. In vanillin, this peak is observed at approximately 1666 cm⁻¹.[1]

Experimental Protocol for FT-IR Analysis

A reliable FT-IR spectrum can be obtained by following a standardized experimental protocol. For solid samples like vanillin and isovanillin, the KBr pellet method or the Attenuated Total Reflectance (ATR) technique are commonly used.[4][5]

Potassium Bromide (KBr) Pellet Method:

  • Sample Preparation: Finely grind 1-2 mg of the sample (vanillin or isovanillin) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4] KBr is used as it is transparent to infrared radiation.

  • Pellet Formation: Transfer the finely ground mixture into a pellet die. Apply pressure using a hydraulic press to form a thin, transparent pellet.[4]

  • Background Spectrum: Run a background spectrum with a blank KBr pellet to account for any atmospheric interferences and instrumental noise.[5]

  • Sample Analysis: Place the sample pellet in the FT-IR spectrometer's sample holder and acquire the spectrum.

  • Data Processing: The obtained spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Attenuated Total Reflectance (ATR) Method:

  • Instrument Setup: Ensure the ATR crystal is clean before use.

  • Background Scan: Perform a background scan with no sample on the crystal.

  • Sample Placement: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[4]

  • Apply Pressure: Use the pressure clamp to press the sample firmly against the crystal.

  • Spectrum Acquisition: Collect the FT-IR spectrum. This method is often preferred for its simplicity and minimal sample preparation.[5]

Visualizing the Comparative Workflow

To illustrate the logical flow of the FT-IR spectroscopic comparison between vanillin and isovanillin, the following diagram was generated using the DOT language.

FTIR_Comparison cluster_sample_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Vanillin Vanillin Sample FTIR_Spec FT-IR Spectrometer Vanillin->FTIR_Spec Isovanillin Isovanillin Sample Isovanillin->FTIR_Spec Vanillin_Spectrum Vanillin Spectrum FTIR_Spec->Vanillin_Spectrum Isovanillin_Spectrum Isovanillin Spectrum FTIR_Spec->Isovanillin_Spectrum Comparison Comparative Analysis Vanillin_Spectrum->Comparison Isovanillin_Spectrum->Comparison Differentiation Structural Differentiation Comparison->Differentiation

Figure 1. Workflow for the FT-IR Spectroscopic Comparison of Vanillin and Isovanillin.

This structured approach, from sample preparation to data analysis, allows researchers to reliably distinguish between these two closely related isomers. The subtle yet significant differences in their FT-IR spectra provide a powerful demonstration of how molecular structure dictates chemical properties.

References

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Vanillin Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation of vanillin acetate and its closely related analogue, vanillin, supported by experimental data and protocols.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and vanillin reveal distinct fragmentation pathways, primarily influenced by the presence of the acetyl group in the former. Below is a summary of the key fragments and their relative intensities.

Compound Molecular Ion (M+) Base Peak (m/z) Key Fragment Ions (m/z) and their Relative Intensities
This compound 194152153 (High), 152 (High), 125 (Moderate), 93 (Moderate), 65 (Low)
Vanillin 152151153 (Low), 151 (High), 136 (High), 123 (Low), 108 (Low)

The data clearly indicates that the fragmentation of this compound is initiated by the loss of a ketene molecule (CH2=C=O) from the acetyl group, leading to the formation of a fragment ion at m/z 152, which corresponds to the molecular ion of vanillin. This subsequent ion then largely follows the fragmentation pathway of vanillin.

Proposed Fragmentation Pathway of this compound

The electron ionization mass spectrometry of this compound proceeds through a series of characteristic fragmentation steps. The initial ionization event forms the molecular ion at m/z 194. The primary and most significant fragmentation is the loss of a neutral ketene molecule, resulting in the formation of the vanillin radical cation at m/z 152. This is followed by the loss of a hydrogen radical to form the very stable pyrylium-type cation at m/z 151, which is often the base peak in the spectrum of vanillin itself. Further fragmentation can occur through the loss of a methyl radical from the methoxy group or the loss of carbon monoxide from the aldehyde group.

Fragmentation_Pathway_of_Vanillin_Acetate M This compound (m/z = 194) F1 [M-CH2CO]+ (m/z = 152) M->F1 - CH2CO F2 [M-CH2CO-H]+ (m/z = 151) F1->F2 - H• F3 [M-CH2CO-CH3]+ (m/z = 137) F1->F3 - CH3• F4 [M-CH2CO-CHO]+ (m/z = 123) F2->F4 - CO

Cross-reactivity studies of vanillin acetate in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of vanillin acetate in relation to its parent compound, vanillin, and other relevant alternatives. The following sections detail its performance in antioxidant, antimicrobial, and anti-inflammatory assays, supported by experimental data and protocols.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties. A key mechanism for the antioxidant activity of phenolic compounds like vanillin and its derivatives is their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The acetylation of the hydroxyl group in vanillin to form this compound can influence this activity.

Comparative Antioxidant Data

The following table summarizes the antioxidant activity of vanillin, this compound, and other derivatives as measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference
This compound DPPH0.63[1]
Vanillin DPPH0.81[1]
Vanillic Acid DPPH0.85[1]
Protocatechuic Aldehyde DPPH0.84[1]
Vitamin C (Standard) DPPH0.44[1]

Note: The study by Oladimeji et al. (2022) indicates that acetylation of vanillin to this compound enhances its antioxidant activity in the DPPH assay, as shown by a lower IC50 value compared to vanillin.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is based on the methodology described by Oladimeji et al. (2022).

Materials:

  • This compound, vanillin, and other test compounds

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.004% w/v).

  • Prepare various concentrations of the test compounds (this compound, vanillin, etc.) in methanol.

  • Add 1 mL of each concentration of the test compound to 2 mL of the DPPH solution.

  • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

  • A control is prepared using 1 mL of methanol instead of the test compound.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Experimental Workflow: DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH and Test Compound DPPH_sol->Mix Test_sol Prepare Test Compound Solutions Test_sol->Mix Incubate Incubate for 30 min Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH radical scavenging assay.

Antimicrobial Activity

While extensive data exists for the antimicrobial properties of vanillin, specific comparative studies on this compound are limited. Vanillin is known to be more effective against Gram-positive than Gram-negative bacteria. Its proposed mechanism involves the disruption of the cytoplasmic membrane.

Comparative Antimicrobial Data
CompoundOrganismMICReference
This compound Escherichia coliData not available
Vanillin Escherichia coli15 mmol/L (~2282 µg/mL)[2][3]
This compound Staphylococcus aureusData not available
Vanillin Staphylococcus aureus≥1024 µg/mL[4]

Note: The lack of specific MIC values for this compound highlights an area for future investigation to understand how acetylation affects its antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound and vanillin

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound (this compound or vanillin) in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well containing the diluted test compound with the bacterial suspension.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: MIC Determination

MIC_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_dil Serial Dilution of Test Compound Inoculate Inoculate Microtiter Plate Compound_dil->Inoculate Inoculum_prep Prepare Bacterial Inoculum Inoculum_prep->Inoculate Incubate_plate Incubate at 37°C for 24h Inoculate->Incubate_plate Read_results Visually Inspect for Growth Incubate_plate->Read_results Determine_MIC Determine MIC Read_results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Anti-inflammatory Activity

Vanillin has been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. The potential anti-inflammatory activity of this compound is an area of interest, though direct comparative data is currently scarce.

Comparative Anti-inflammatory Data

There is a lack of published studies directly comparing the anti-inflammatory activity of this compound with vanillin. The table below presents data on the anti-inflammatory effects of vanillin.

CompoundAssayEffectReference
This compound Nitric Oxide (NO) InhibitionData not available
Vanillin NO Inhibition in LPS-stimulated RAW 264.7 cellsSignificant reduction in NO production[5]
This compound TNF-α InhibitionData not available
Vanillin TNF-α Inhibition in LPS-stimulated RAW 264.7 cellsSignificant reduction in TNF-α levels[5]
This compound IL-6 InhibitionData not available
Vanillin IL-6 Inhibition in LPS-stimulated RAW 264.7 cellsSignificant reduction in IL-6 levels[5]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • This compound and vanillin

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds (this compound or vanillin) for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control group.

Signaling Pathways in Inflammation Modulated by Vanillin

Vanillin has been reported to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and MAPK pathways. It is plausible that this compound may have similar targets, although this requires experimental verification.

NF-κB Signaling Pathway:

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces Vanillin Vanillin Vanillin->IKK Inhibits

Caption: Vanillin's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway:

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 MAPK->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes Induces Vanillin Vanillin Vanillin->MAPK Inhibits Phosphorylation

Caption: Vanillin's inhibition of the MAPK signaling pathway.

Conclusion

The available data suggests that this compound possesses promising biological activities. Notably, it exhibits enhanced antioxidant potential compared to vanillin in the DPPH assay. However, there is a clear need for further research to establish a comprehensive profile of its cross-reactivity in various biological assays. Direct comparative studies on the anti-inflammatory and antimicrobial properties of this compound are essential to fully understand its therapeutic potential and how the acetylation of vanillin modulates its biological functions. Future studies should focus on determining the MIC of this compound against a range of pathogens and quantifying its inhibitory effects on key inflammatory mediators and signaling pathways.

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and neuroprotective properties of vanillin acetate and its structural analogs.

In the quest for novel therapeutic agents, phenolic compounds derived from natural sources have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed comparison of the efficacy of this compound against related phenolic compounds, including vanillin, vanillic acid, ferulic acid, and protocatechuic aldehyde. By presenting key experimental data, detailed methodologies, and outlining the underlying signaling pathways, this document aims to equip researchers with the necessary information to advance their drug discovery and development efforts.

Comparative Efficacy Data

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and neuroprotective effects of this compound and related phenolic compounds. The data has been compiled from various in vitro studies to provide a basis for objective comparison.

Table 1: Antioxidant Activity of this compound and Related Phenolic Compounds

CompoundDPPH Radical Scavenging Assay (IC₅₀ in µg/mL)Reference
This compound0.63[1][2]
Vanillin0.81[1][2]
Vanillic Acid0.85[1][2]
Protocatechuic Aldehyde0.84[1][2]
Vitamin C (Standard)0.44[1][2]

Table 2: Anti-inflammatory Activity of this compound and Related Phenolic Compounds

CompoundAssayCell LineIC₅₀Reference
VanillinNitric Oxide (NO) ProductionRAW 264.7Data not available[3][4]
Vanillic AcidProtein GlycationNon-cellular46.4 µg/mL[5]
Ferulic AcidNitric Oxide (NO) ProductionRAW 264.7~100 µg/mL (74% inhibition)[6]
This compound--Data not available

Table 3: Neuroprotective Activity of this compound and Related Phenolic Compounds

CompoundAssayCell LineEfficacyReference
VanillinRotenone-induced toxicitySH-SY5YEffective dose: 100 nM[7]
VanillinAβ-induced toxicity (AChE inhibition)In vitroIC₅₀: 84.66 ± 3.20 µg/mL[8]
Vanillic AcidAβ₁₋₄₂-induced toxicityHT22Increased cell viability at 50, 100, 200 µM[9]
Ferulic AcidCerebral ischemia/reperfusion injuryPC-12Concentration-dependent protection[10]
This compound--Data not available

Key Signaling Pathways

The therapeutic effects of vanillin and related phenolic compounds are often mediated through the modulation of key signaling pathways involved in inflammation and cell survival. The diagrams below, generated using the DOT language, illustrate the inhibitory effects of vanillin on the NF-κB and MAPK signaling pathways.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Vanillin Vanillin Vanillin->IKK inhibits phosphorylation Vanillin->NFkappaB inhibits phosphorylation of p65

Caption: Vanillin's inhibition of the NF-κB signaling pathway.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates JNK JNK Upstream_Kinases->JNK phosphorylates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Vanillin Vanillin Vanillin->p38 inhibits phosphorylation Vanillin->ERK inhibits phosphorylation

Caption: Vanillin's modulation of the MAPK signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of various compounds.[11]

Workflow:

DPPH_Workflow A Prepare DPPH solution (e.g., 0.1 mM in methanol) C Mix DPPH solution with test compound solution A->C B Prepare test compound solutions at various concentrations B->C D Incubate in the dark (e.g., 30 minutes at room temperature) C->D E Measure absorbance at 517 nm D->E F Calculate percentage inhibition and IC₅₀ E->F

Caption: Experimental workflow for the DPPH antioxidant assay.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 1 mM) is prepared in a suitable solvent like methanol and stored in the dark. A working solution (e.g., 0.1 mM) is prepared by diluting the stock solution.

  • Sample Preparation: The test compounds (this compound, etc.) are dissolved in a suitable solvent to prepare a stock solution, which is then serially diluted to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH working solution is mixed with a specific volume of each concentration of the test compound. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals, is determined from a plot of percentage inhibition against the concentration of the test compound.

Griess Assay for Nitric Oxide (NO) Production

This assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants as an indicator of NO production by cells.

Procedure:

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Sample Collection: After the incubation period, the cell culture supernatant is collected.

  • Griess Reagent: The Griess reagent is typically a two-part solution: Solution A (e.g., sulfanilamide in phosphoric acid) and Solution B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water). The two solutions are mixed in equal volumes shortly before use.

  • Reaction: An equal volume of the collected supernatant and the mixed Griess reagent are combined in a 96-well plate.

  • Incubation and Measurement: The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development. The absorbance is then measured at a wavelength between 540-550 nm.

  • Quantification: The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines (TNF-α, IL-6)

ELISA is a widely used immunological assay for detecting and quantifying proteins, such as cytokines, in a liquid sample.[10][12]

Procedure (Sandwich ELISA):

  • Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody) and incubated overnight.

  • Blocking: The plate is washed, and a blocking buffer (e.g., bovine serum albumin in PBS) is added to block any non-specific binding sites.

  • Sample Incubation: The cell culture supernatants or standards of known cytokine concentrations are added to the wells and incubated.

  • Detection Antibody: After washing, a biotinylated detection antibody, also specific for the target cytokine, is added to the wells and incubated.

  • Enzyme Conjugate: Following another wash step, an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

  • Substrate Addition: After a final wash, a substrate solution is added, which is converted by the enzyme to produce a colored product.

  • Measurement and Analysis: The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a commonly used in vitro model to study neurodegenerative diseases and to screen for neuroprotective compounds.[9][13]

Procedure:

  • Cell Culture: SH-SY5Y cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a certain period.

  • Induction of Neurotoxicity: A neurotoxic agent (e.g., rotenone, amyloid-beta peptide) is added to the wells to induce cell damage or death.

  • Incubation: The cells are incubated with the neurotoxin and the test compound for a specified duration.

  • Cell Viability Assay: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Measurement and Analysis: The formazan product is solubilized, and the absorbance is measured at a specific wavelength. The neuroprotective effect of the test compound is determined by its ability to increase cell viability in the presence of the neurotoxin compared to cells treated with the neurotoxin alone.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and related phenolic compounds. The available data suggests that acetylation of vanillin to this compound can enhance its antioxidant activity. While direct comparative data for anti-inflammatory and neuroprotective effects is limited, the foundational information on the mechanisms of action of vanillin provides a strong basis for further investigation into its derivatives. The detailed experimental protocols and signaling pathway diagrams included herein are intended to facilitate future research in this promising area of drug discovery. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. Vanillin, a well-known flavoring agent, has emerged as a promising scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antioxidant, and anticancer activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various vanillin derivatives, supported by experimental data and detailed methodologies.

Antimicrobial Activity: Targeting Microbial Defenses

Vanillin and its derivatives have shown significant potential in combating microbial growth. The antimicrobial efficacy is largely influenced by the functional groups appended to the vanillin core. Schiff bases, a prominent class of vanillin derivatives, have been extensively studied for their antibacterial and antifungal properties. The introduction of an imine (-C=N-) linkage and various substituents on the aromatic ring significantly modulates their activity.

The general observation from various studies is that the presence of electron-withdrawing groups on the substituent aromatic ring of the Schiff base tends to enhance antimicrobial activity. Furthermore, the formation of metal complexes with these Schiff bases can also lead to a significant increase in their potency.

Comparative Antimicrobial Activity Data

Below is a summary of the antimicrobial activity of selected vanillin derivatives against common bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Derivative TypeCompound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Vanillin VanillinE. coli-15[1]
S. aureus--
Schiff Base 4-(((4-Fluorobenzyl)imino)methyl)-2-methoxy-6-nitrophenyl acetateE. coli-22[1]
2-Methoxy-6-nitro-4-(((2-(pyridin-2-yl)ethyl)imino)methyl)phenyl acetateE. coli-20[1]
Vanillin-o-phenylenediamine complexE. coli-25[2]
Vanillin-o-phenylenediamine Mn(II) complexS. typhi-30[2]
Xanthene Derivative 9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dioneS. epidermidis-23.38[3]

Antioxidant Activity: Quenching Oxidative Stress

The phenolic hydroxyl group in vanillin is a key contributor to its antioxidant properties. Derivatization of vanillin can either enhance or diminish this activity depending on the nature of the modification. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant potential of these compounds, with lower IC50 values indicating higher activity.

Studies have shown that modifications that increase the electron-donating ability of the molecule or introduce additional radical scavenging sites can lead to improved antioxidant capacity.

Comparative Antioxidant Activity Data (DPPH Assay)

The table below compares the DPPH radical scavenging activity of vanillin and some of its derivatives, presented as IC50 values.

Derivative TypeCompound/DerivativeIC50 (µg/mL)Reference
Vanillin Vanillin0.81[4][5][6]
Acetylated Derivative Vanillyl acetate0.63[4][5][6]
Reduced Derivative o-methoxy-p-methyl cyclohexan-1-ol0.59[4][5][6]
Oxidized Derivative Vanillic acid0.85[4][5][6]
Demethylated Derivative Protocatechuic aldehyde0.84[4][5][6]
Xanthene Derivative 9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xantene-1,8(2H)-dione0.99 ppm[7][8]
Standard Vitamin C0.44[4][5][6]

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

Vanillin derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mode of action often involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. Chalcones, Schiff bases, and other heterocyclic derivatives of vanillin have shown notable anticancer potential.

The anticancer efficacy is highly dependent on the specific structural modifications and the cancer cell line being tested. For instance, the introduction of heterocyclic moieties or modifications at the aldehyde group can significantly impact the cytotoxic activity.

Comparative Anticancer Activity Data (MTT Assay)

The following table summarizes the in vitro anticancer activity of various vanillin derivatives against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with data presented as IC50 values.

Derivative TypeCompound/DerivativeCell LineIC50 (µM)Reference
Chalcone Vanillin-based chalcone analogue (Compound 9)HCT-1166.85 µg/mL[9]
Vanillin-based chalcone analogue (Compound 10)HCT-1167.9 µg/mL[9]
Vanillin-derived chalcone (5f)MIA PaCa-25.4[10]
A54910.45[10]
MCF-713.0[10]
Indolin-2-one Derivative Vanillin-substituted indolin-2-one (6j)MCF-717.01 (at 72h)[11]
Halolactone Derivative Vanillin-derived iodolactoneCLBL-146.3[12]

Key Signaling Pathways Modulated by Vanillin Derivatives

Vanillin and its derivatives exert their biological effects by modulating various cellular signaling pathways. Two of the most significant pathways identified are the NF-κB and PI3K/Akt pathways, which are critical regulators of inflammation, cell survival, and proliferation.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses and cell survival.[13] In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Vanillin has been shown to inhibit the NF-κB pathway by preventing the phosphorylation of p65 and the degradation of its inhibitor, IκBα.[14][15][16] This inhibition leads to a downstream reduction in the expression of pro-inflammatory and pro-survival genes.[17]

NF_kappaB_Pathway cluster_nucleus Nucleus Vanillin Vanillin Derivatives IKK IKK Vanillin->IKK IkBa IκBα IKK->IkBa P NFkB_complex p65/p50/IκBα (Inactive) p65 p65 p50 p50 NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active IκBα degradation DNA DNA NFkB_active->DNA Translocation Nucleus Nucleus Gene_Expression Inflammatory & Pro-survival Gene Expression DNA->Gene_Expression Transcription

Inhibition of the NF-κB signaling pathway by vanillin derivatives.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and migration. Dysregulation of this pathway is a common feature in many cancers. Vanillin and its derivatives have been found to inhibit the PI3K/Akt pathway, thereby suppressing cancer cell migration and metastasis.[18][19] This inhibition is often achieved by blocking the phosphorylation of Akt, a key downstream effector of PI3K.[20]

PI3K_Akt_Pathway Vanillin Vanillin Derivatives PI3K PI3K Vanillin->PI3K Receptor Growth Factor Receptor Receptor->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt Akt_p p-Akt (Active) Akt->Akt_p P Downstream Downstream Effectors Akt_p->Downstream Cell_Response Cell Growth, Proliferation, Survival, Migration Downstream->Cell_Response

Inhibition of the PI3K/Akt signaling pathway by vanillin derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of Vanillin Schiff Bases (General Procedure)

The synthesis of vanillin Schiff bases is typically achieved through a condensation reaction between vanillin and a primary amine.

Synthesis_Workflow Start Start Dissolve Dissolve Vanillin and Primary Amine in Ethanol Start->Dissolve Reflux Reflux the Mixture (e.g., 2-4 hours) Dissolve->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Collect Precipitate by Filtration Cool->Precipitate Wash Wash with Cold Ethanol Precipitate->Wash Dry Dry the Product Wash->Dry Characterize Characterize (FTIR, NMR, Mass Spec) Dry->Characterize End End Characterize->End

General workflow for the synthesis of vanillin Schiff bases.

Materials:

  • Vanillin

  • Substituted primary amine

  • Ethanol (absolute)

  • Reflux apparatus

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of vanillin and the respective primary amine in a minimal amount of absolute ethanol in a round-bottom flask.[21][22][23][24]

  • Add a few drops of glacial acetic acid as a catalyst (optional).

  • Reflux the reaction mixture with constant stirring for a specified period (typically 2-6 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product (Schiff base) is collected by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator or under vacuum.

  • Characterize the synthesized compound using spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Antimicrobial Susceptibility Testing: Broth Microdilution Method (for MIC)

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Vanillin derivative stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a stock solution of the vanillin derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, add 100 µL of broth to all wells.

  • Add 100 µL of the stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells.

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted inoculum to each well, except for the sterility control well.

  • Include a growth control well (broth + inoculum) and a sterility control well (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Vanillin derivative solutions of varying concentrations

  • 96-well microtiter plate or spectrophotometer cuvettes

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the vanillin derivative in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

  • Add an equal volume of the derivative solutions to the respective wells.

  • Include a control well containing DPPH solution and methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[4]

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Vanillin derivative solutions of varying concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the vanillin derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.[25]

References

Safety Operating Guide

Safe Disposal of Vanillin Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of vanillin acetate, a compound frequently used in laboratory settings. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its key hazard information based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
alt text
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
alt text
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
alt text
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation
alt text

Experimental Protocols: Spill Management and Disposal

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the spill area. Ensure adequate ventilation.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses with side-shields, gloves, and a lab coat. For larger spills or in areas with poor ventilation, respiratory protection may be necessary.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.

  • Absorption: For solid material, sweep up and shovel into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

  • Disposal: Dispose of the contaminated materials and absorbent as hazardous waste in accordance with local, state, and federal regulations.

This compound Disposal Workflow

The proper disposal of this compound, whether as surplus chemical or as contaminated waste, must follow a structured procedure to ensure safety and compliance. The following diagram outlines the logical workflow for the disposal process.

cluster_0 Waste Identification & Collection cluster_1 Storage cluster_2 Disposal start This compound Waste Generated (Unused product or contaminated material) collect Collect in a designated, properly labeled, sealed container start->collect storage Store in a cool, dry, well-ventilated area away from incompatible materials collect->storage disposal_decision Engage a licensed waste disposal company storage->disposal_decision transport Arrange for transport by an authorized carrier disposal_decision->transport final_disposal Dispose of at an approved waste disposal plant in accordance with local regulations transport->final_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Waste Segregation and Collection: Collect unused this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, chemically compatible, and properly labeled waste container. Ensure the container is kept sealed when not in use.

  • Temporary Storage: Store the waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1] Contaminated packaging should be disposed of as unused product.[2]

  • Documentation: Maintain accurate records of the waste generated, including the amount and date of disposal, in accordance with institutional and regulatory requirements.

References

Personal protective equipment for handling Vanillin acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Vanillin Acetate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling of this compound, including personal protective equipment (PPE), operational procedures, and disposal plans.

Physicochemical and Toxicological Data

While comprehensive toxicological data for this compound is not fully available, the existing information has been summarized below. It is crucial to handle this chemical with care, adhering to the precautionary measures outlined in this document.

PropertyValue
Chemical Name 4-Acetoxy-3-methoxybenzaldehyde
Synonyms This compound
CAS Number 881-68-5
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to very pale yellow solid (crystal or powder)[1]
Melting Point 77-79 °C[2]
Boiling Point 288.5 °C at 760 mmHg[2]
Oral Toxicity Harmful if swallowed (Acute Toxicity, Oral - Category 4)[2]
Dermal Toxicity No data available
Inhalation Toxicity No data available
Occupational Exposure Limits Not established[3]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye and Face Protection : Wear chemical safety goggles or glasses with side-shields that are compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection :

    • Gloves : Wear appropriate protective gloves to prevent skin contact.[3] Gloves must be inspected before use.

    • Lab Coat : A lab coat or other protective clothing should be worn to prevent skin exposure.[2]

  • Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if dust is generated, a NIOSH-approved N95 or P1 dust mask should be used.[4]

Operational and Handling Plan

Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.

  • Handling :

    • Ensure adequate ventilation in the work area.[2][3]

    • Avoid contact with eyes, skin, and clothing.[2][3]

    • Avoid inhalation of dust.[2][3]

    • Do not eat, drink, or smoke in areas where this compound is handled.[2]

    • Wash hands thoroughly after handling.[2]

  • Storage :

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

    • Store away from incompatible materials such as strong acids and bases.[3]

First Aid Measures

In the event of exposure to this compound, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, consult a physician.
Inhalation Move the person to fresh air.[3] If breathing is difficult, give artificial respiration.[3] Seek medical attention if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterward.[3] Do NOT induce vomiting.[2] Seek medical attention if symptoms occur.

Spill and Disposal Plan

Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure safety.

  • Spill Cleanup :

    • Ensure adequate ventilation and wear appropriate PPE.

    • For solid spills, sweep or shovel the material into a suitable, closed container for disposal.[3] Avoid generating dust.

    • Do not let the product enter drains.[3]

  • Waste Disposal :

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

    • Contaminated packaging should be disposed of as an unused product.[3]

Experimental Workflows and Logical Relationships

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the workflows for safe handling and spill response.

G Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure adequate ventilation prep1->prep2 prep3 Don appropriate PPE: - Safety Goggles - Gloves - Lab Coat prep2->prep3 handle1 Weigh/measure required amount in a designated area prep3->handle1 handle2 Avoid generating dust handle1->handle2 handle3 Keep container closed when not in use handle2->handle3 post1 Clean work area handle3->post1 post2 Dispose of waste in a labeled, sealed container post1->post2 post3 Remove and dispose of gloves properly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: Standard Operating Procedure for Handling this compound.

G Chemical Spill Response for this compound cluster_assess Assess cluster_contain Contain & Clean cluster_dispose Dispose assess1 Alert others in the immediate area assess2 Identify the spilled material assess1->assess2 contain1 Ensure proper ventilation assess2->contain1 contain2 Don appropriate PPE contain1->contain2 contain3 Sweep solid material into a labeled container contain2->contain3 contain4 Avoid creating dust contain3->contain4 contain5 Clean the spill area with a damp cloth contain4->contain5 dispose1 Seal the waste container contain5->dispose1 dispose2 Dispose of waste according to institutional and local regulations dispose1->dispose2 dispose3 Decontaminate or dispose of cleaning materials dispose2->dispose3

Caption: Chemical Spill Response Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.